Technical Documentation Center

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structure Elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)butyric Acid

Introduction In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids (ncAAs) are indispensable tools for modulating the pharmacological properties of therapeutic candidates. They offer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids (ncAAs) are indispensable tools for modulating the pharmacological properties of therapeutic candidates. They offer pathways to enhance potency, improve metabolic stability, and constrain peptide conformation. (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid is one such molecule of interest, featuring a chiral center and a sterically demanding dichlorophenyl moiety. Its precise chemical structure, including its constitution, connectivity, and absolute stereochemistry, is a critical quality attribute that dictates its function and safety profile.

This technical guide provides a comprehensive, multi-modal analytical workflow for the unambiguous structure elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid. As Senior Application Scientists, we recognize that structure elucidation is not merely a sequence of experiments but a logical, self-validating process. This document is structured to reflect that journey—from initial confirmation of the molecular formula to the definitive assignment of its three-dimensional architecture. We will delve into the causality behind each analytical choice, providing field-proven protocols and interpretation strategies tailored for researchers, chemists, and drug development professionals.

The following workflow diagram illustrates the integrated approach, demonstrating how data from orthogonal techniques are synthesized to build a complete and irrefutable structural dossier.

Structure_Elucidation_Workflow cluster_0 Part 1: Constitution cluster_1 Part 2: Connectivity cluster_2 Part 3: Stereochemistry HRMS HRMS (Molecular Formula) NMR_1D 1D NMR (1H, 13C) (Functional Groups & H/C Count) HRMS->NMR_1D Confirms Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Assign Signals Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR_2D->Chiral_HPLC Confirm Constitution VCD VCD Spectroscopy (Absolute Configuration in Solution) Chiral_HPLC->VCD Assess Purity X_Ray X-Ray Crystallography (Absolute Configuration in Solid State) Chiral_HPLC->X_Ray Final Confirmed Structure: (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid VCD->Final Confirm (R) Config. X_Ray->Final Gold Standard Confirmation Synthesis Synthesized Compound Synthesis->HRMS Initial Check

Caption: Integrated workflow for complete structure elucidation.

Part 1: Confirming the Molecular Constitution

The first phase of analysis establishes the fundamental molecular blueprint: the elemental composition and the types of protons and carbons present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before committing resources to extensive NMR studies, it is paramount to confirm that the synthesized compound has the correct molecular formula. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition, distinguishing the target compound from potential byproducts with the same nominal mass. For this molecule, HRMS is also critical for observing the characteristic isotopic pattern of the two chlorine atoms, a key validation checkpoint.

Experimental Protocol: ESI-Q-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection ([M+H]+).

  • Instrumentation: Utilize an Agilent 6545XT AdvanceBio Q-TOF LC/MS system or equivalent.

  • Infusion: Directly infuse the sample at a flow rate of 5 µL/min.

  • ESI Source Parameters:

    • Gas Temperature: 300 °C

    • Drying Gas: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Vcap: 3500 V

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a reference mass for continuous internal calibration to ensure sub-ppm mass accuracy.

Data Presentation: Expected HRMS Data

ParameterTheoretical ValueExpected Observed Value
Molecular FormulaC₁₀H₁₁Cl₂NO₂-
Monoisotopic Mass (M)247.0167-
Adduct[M+H]⁺-
Exact Mass of [M+H]⁺248.0240248.0240 ± 0.0005
Isotopic PatternCl₂ pattern visible at M, M+2, M+4Pattern match >98%

A measured mass within 2 ppm of the theoretical value, combined with the correct chlorine isotopic signature, provides high confidence in the elemental composition.

1D Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, 1D NMR (¹H and ¹³C) serves to map the hydrogen and carbon environments. This allows for the counting of distinct nuclei, identification of functional groups (amine, carboxylic acid), and confirmation of the aromatic and aliphatic regions. The presence of a chiral center at C2 renders the adjacent C3 methylene protons (Hβ) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, a key structural indicator.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆. The use of DMSO-d₆ allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups.

  • Instrumentation: Use a Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom LabelPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Justification
~3.9, triplet, 1HCα: ~55Proton/carbon attached to both the electron-withdrawing amine and carboxyl groups.
Hβ, Hβ'~2.1-2.3, multiplet, 2HCβ: ~32Aliphatic methylene protons. Expected to be diastereotopic and complex due to coupling to Hα and Hγ.
Hγ, Hγ'~2.9-3.1, multiplet, 2HCγ: ~30Benzylic methylene protons, deshielded by the aromatic ring.
Ar-H~7.3-7.5, multiplet, 3HC-Ar (CH): ~128-130Aromatic protons on the dichlorophenyl ring.
--C-Ar (C-Cl): ~135Quaternary aromatic carbons directly bonded to chlorine, deshielded.
--C-Ar (C-Cγ): ~138Quaternary aromatic carbon attached to the butyric acid side chain.
--C=O: ~175Carboxylic acid carbon, highly deshielded.
NH₂~8.0, broad singlet, 2H-Exchangeable protons, chemical shift is concentration and temperature dependent.
COOH~12.5, broad singlet, 1H-Highly deshielded, exchangeable carboxylic acid proton.

Part 2: Elucidating the Bonding Framework

2D NMR experiments are essential for assembling the puzzle pieces from 1D NMR into a definitive covalent structure. They provide through-bond correlation data that confirms the precise connectivity of all atoms.

Expertise & Causality: While 1D NMR suggests the presence of the butyric acid backbone and the dichlorophenyl group, it does not prove their connection. 2D NMR, specifically COSY, HSQC, and HMBC, provides this irrefutable proof. COSY identifies adjacent protons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations, which are crucial for connecting the aliphatic chain to the aromatic ring.

Caption: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: 2D NMR

  • Sample & Instrument: Same as for 1D NMR.

  • Acquisition: Standard gradient-selected (gs) COSY, HSQC, and HMBC pulse programs are used. Acquisition times and the number of increments in the indirect dimension are optimized to achieve adequate resolution.

Interpretation & Self-Validation:

  • COSY (¹H-¹H Correlation): A cross-peak between the Hα signal (~3.9 ppm) and the Hβ multiplet (~2.1-2.3 ppm) confirms the Cα-Cβ bond. A further correlation from Hβ to the Hγ multiplet (~2.9-3.1 ppm) establishes the Cβ-Cγ bond, validating the aliphatic spin system.

  • HSQC (¹H-¹³C One-Bond Correlation): This spectrum definitively links each proton to its carbon. For example, the Hα signal will show a cross-peak only to the Cα signal (~55 ppm), Hβ to Cβ (~32 ppm), and so on. This confirms the assignments made in the 1D analysis.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for connecting the fragments.

    • Crucial Correlation: A cross-peak from the benzylic Hγ protons (~2.9-3.1 ppm) to the quaternary aromatic carbon (~138 ppm) provides unambiguous evidence that the butyric acid chain is attached to the dichlorophenyl ring.

    • Backbone Confirmation: Correlations from Hα and Hβ to the carbonyl carbon (C=O, ~175 ppm) confirm the butyric acid structure.

The combination of these 2D NMR datasets allows for the complete and unambiguous assignment of the molecule's constitution and covalent bonding framework.

Part 3: Determining Absolute Stereochemistry

With the 2D structure confirmed, the final and most critical phase is to establish the 3D arrangement at the chiral center (Cα), confirming the (R) configuration and assessing its purity.

Enantiomeric Purity by Chiral HPLC

Expertise & Causality: In pharmaceutical development, even small amounts of an undesired enantiomer can have different biological activity or toxicity. Therefore, a validated, quantitative method to determine enantiomeric purity (or enantiomeric excess, % ee) is required. Chiral HPLC is the industry standard for this purpose.[1] The choice of a chiral stationary phase (CSP) is critical; macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids because they possess ionic groups compatible with aqueous mobile phases.[1][2]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: An isocratic mixture of 80% Methanol and 20% aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0). The high organic content often increases enantioselectivity on this type of column.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 0.5 mg/mL. Prepare a "racemic" standard (if available) or a sample spiked with a small amount of the (S)-enantiomer to confirm peak identification. The D- (or R- in this case) enantiomer is typically more strongly retained on teicoplanin CSPs.[1]

Data Presentation: Expected Chromatographic Data

ParameterExpected Value
Retention Time (R)-enantiomer~8.5 min
Retention Time (S)-enantiomer~7.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (% ee)> 99.5% for a high-purity sample

The method is validated by demonstrating baseline resolution between the two enantiomers, allowing for accurate quantification of the minor enantiomer down to levels of 0.1% or lower.[3]

Absolute Configuration by Vibrational Circular Dichroism (VCD)

Expertise & Causality: While chiral HPLC confirms enantiomeric purity, it does not assign the absolute configuration. X-ray crystallography is the definitive "gold standard" but requires high-quality crystals, which can be challenging to obtain.[4] VCD spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules in solution.[5][6] The technique measures the differential absorption of left- and right-circularly polarized infrared light. The resulting spectrum is a unique fingerprint of a molecule's 3D structure. By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned with high confidence.[6][7]

Experimental Protocol: VCD Analysis

  • Experimental Measurement:

    • Dissolve ~15 mg of the compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~0.1 M.[6]

    • Acquire the VCD and IR spectra on a VCD spectrometer (e.g., BioTools ChiralIR-2X) at a resolution of 4-8 cm⁻¹. Data collection may require several hours to achieve an adequate signal-to-noise ratio.[6]

  • Computational Simulation:

    • Perform a conformational search for the (R)-enantiomer of the molecule using a computational chemistry package (e.g., Schrödinger Maestro, Gaussian).

    • For the lowest energy conformers, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level of theory or higher.

    • Calculate the VCD rotational strengths for each vibrational mode.

    • Boltzmann-average the calculated spectra of the conformers to generate a final predicted VCD spectrum for the (R)-enantiomer.

  • Comparison:

    • Qualitatively and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. The spectrum for the (S)-enantiomer is simply the inverse of the (R) spectrum.[6]

    • A strong positive correlation in the signs and relative intensities of the major bands confirms the absolute configuration as (R).

Confirmatory Analysis by X-Ray Crystallography

Expertise & Causality: If a single crystal of suitable quality can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the absolute configuration in the solid state.[8][9] The presence of two "heavy" chlorine atoms in the molecule is highly advantageous, as they produce a significant anomalous dispersion signal.[4] This allows for the reliable calculation of the Flack parameter, an indicator that definitively distinguishes between the correct enantiomer and its mirror image.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Screen various solvent systems (e.g., slow evaporation from ethanol/water, vapor diffusion with ethyl acetate/heptane) to grow diffraction-quality single crystals.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα or Mo Kα X-ray source. Collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.

  • Absolute Structure Determination: During the final refinement, include the anomalous dispersion data and refine the Flack parameter. A Flack parameter value close to 0 for the (R)-configured model (and close to 1 for a test refinement of the inverted (S) structure) provides absolute confirmation of the (R) stereochemistry.

Conclusion

The structural elucidation of a novel chiral molecule like (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid is a systematic process that requires the integration of multiple, orthogonal analytical techniques. This guide outlines a robust, field-proven workflow that progresses logically from the confirmation of the basic molecular formula and constitution via HRMS and 1D NMR, through the definitive mapping of the bonding framework with 2D NMR, and culminates in the unambiguous assignment of enantiomeric purity and absolute configuration using Chiral HPLC and VCD spectroscopy, with X-ray crystallography as the ultimate confirmatory tool. By following this self-validating approach, researchers and drug developers can establish a complete and high-confidence structural dossier, a foundational requirement for advancing any new chemical entity through the development pipeline.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Center for Biotechnology Information (PMC). [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Royal Society of Chemistry Publishing. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • The very basics of NMR of proteins. University of Arizona. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information (PMC). [Link]

  • Insight into vibrational circular dichroism of proteins by density functional modeling. Royal Society of Chemistry Publishing. [Link]

  • Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipin. AKJournals. [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. National Center for Biotechnology Information (PMC). [Link]

  • NMR Analysis of Amino Acids. YouTube. [Link]

  • x Ray crystallography. Molecular Pathology, University of Leicester. [Link]

Sources

Exploratory

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid mechanism of action

This technical guide details the structural pharmacology, synthetic utility, and mechanistic role of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as (R)-2,6-Dichloro-homophenylalanine ). Structural Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural pharmacology, synthetic utility, and mechanistic role of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as (R)-2,6-Dichloro-homophenylalanine ).

Structural Pharmacophore & Synthetic Utility in Peptide Mimetics[1][2][3]

Executive Summary

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (CAS: 1260637-28-2 ) is a non-proteinogenic amino acid (NPAA) serving as a critical chiral intermediate in the development of metabolically stable peptide therapeutics. Unlike natural amino acids, this compound features a homophenylalanine backbone extended by one methylene group and a 2,6-dichlorophenyl moiety.

Its primary mechanism of action lies in its role as a conformational lock and metabolic shield within active pharmaceutical ingredients (APIs), particularly in Glucagon Receptor Antagonists (GRAs) , CGRP antagonists , and protease inhibitors . By mimicking the hydrophobic side chains of phenylalanine or leucine while introducing steric hindrance, it enhances receptor selectivity and prevents enzymatic degradation.

Mechanistic Profile: The "Conformational Lock" Effect

The efficacy of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is derived from its unique structural properties that modify the pharmacodynamics of the final drug molecule.

A. Conformational Restriction (The "Orthogonal Lock")

The 2,6-dichloro substitution on the phenyl ring creates significant steric bulk. This forces the aromatic ring to adopt an orientation orthogonal (perpendicular) to the peptide backbone.

  • Causality: The chlorine atoms at positions 2 and 6 clash with the backbone protons, restricting rotation around the

    
     bond.
    
  • Effect: This "locks" the side chain into a specific bioactive conformation, reducing the entropic penalty of binding to the target receptor (e.g., a GPCR hydrophobic pocket).

B. Metabolic Stability (Proteolytic Resistance)

Natural peptides are rapidly degraded by peptidases (e.g., DPP-4, Neprilysin).

  • Mechanism: The "homo" extension (extra

    
     group) alters the distance between the amide bond and the side chain, preventing the catalytic triad of proteases from effectively cleaving the peptide bond.
    
  • Stereochemistry: The (R)-configuration (typically corresponding to the D-isomer series in this scaffold) is generally unrecognized by mammalian L-specific proteases, further extending the plasma half-life (

    
    ) of the therapeutic.
    
C. Transport Inhibition (LAT1/LAT2 Interaction)

As a free acid, this compound acts as a competitive ligand for System L amino acid transporters (LAT1/SLC7A5).

  • Biological Logic: It mimics the bulky hydrophobic structure of Leucine and Phenylalanine.

  • Application: In oncology research, halogenated homophenylalanines are used to probe or inhibit LAT1, which is overexpressed in glioblastoma and other cancers to fuel rapid growth.

Visualization: Pharmacophore & Synthesis Workflow

The following diagram illustrates the structural logic and the enzymatic resolution pathway used to generate high-purity (R)-enantiomer.

G Precursor Racemic N-Acetyl Precursor Enzyme Acylase I (Aspergillus melleus) Precursor->Enzyme Kinetic Resolution L_Isomer (S)-Isomer (Hydrolyzed) Enzyme->L_Isomer Rapid Hydrolysis R_Isomer_Acetyl (R)-N-Acetyl Intermediate Enzyme->R_Isomer_Acetyl Remains Unreacted Hydrolysis Acid Hydrolysis (HCl, Reflux) R_Isomer_Acetyl->Hydrolysis Deprotection Final_Product (R)-2-Amino-4-(2,6-dichloro -phenyl)-butyric Acid Hydrolysis->Final_Product Crystallization Target_Receptor Target Receptor (Hydrophobic Pocket) Final_Product->Target_Receptor High Affinity Binding (Steric Lock)

Figure 1: Enzymatic kinetic resolution workflow for isolating the (R)-enantiomer and its subsequent interaction with target receptor hydrophobic pockets.

Experimental Protocol: Synthesis & Validation

To ensure high enantiomeric excess (


), the following Enzymatic Kinetic Resolution  protocol is recommended over purely chemical asymmetric synthesis, which often suffers from lower yields with dichlorinated substrates.
Phase 1: Substrate Preparation
  • Reactants: Start with 2,6-dichlorobenzaldehyde and N-acetyl-glycine .

  • Condensation: Perform an Erlenmeyer-Plöchl azlactone synthesis to form the unsaturated intermediate.

  • Reduction: Hydrogenate using Pd/C (careful control of pressure to avoid dechlorination) to yield Racemic N-Acetyl-2-amino-4-(2,6-dichlorophenyl)butyric acid .

Phase 2: Enzymatic Resolution (The Critical Step)

This step separates the (S) and (R) forms based on enzyme specificity.

ParameterConditionCausality/Rationale
Enzyme Acylase I (Aspergillus melleus)Specifically hydrolyzes the L-(S)-N-acetyl group, leaving the D-(R)-N-acetyl form intact.
Medium 0.1 M Phosphate Buffer (pH 7.5)Maintains ionization state for optimal enzyme kinetics (

).
Temperature 37°CPhysiological optimum for fungal acylase activity.
Co-factor

(0.5 mM)
Cobalt ions activate the acylase active site, increasing turnover rate.

Step-by-Step Workflow:

  • Dissolve the racemic N-acetyl precursor (10 g) in phosphate buffer (pH 7.5).

  • Add Acylase I (50 mg) and

    
    .
    
  • Incubate at 37°C for 24 hours with gentle stirring.

  • Monitoring: Use Chiral HPLC (Crownpak CR(+) column) to monitor the disappearance of the S-acetyl peak.

  • Separation: Acidify to pH 5.0. Extract the unreacted (R)-N-acetyl intermediate with Ethyl Acetate (the free (S)-amino acid remains in the aqueous phase).

Phase 3: Deprotection & Purification
  • Reflux the extracted (R)-N-acetyl intermediate in 6M HCl for 4 hours to remove the acetyl group.

  • Evaporate to dryness.

  • Recrystallization: Dissolve in minimal hot water/ethanol (90:10) and cool slowly to 4°C.

  • Validation: Verify structure via

    
    -NMR and optical rotation (
    
    
    
    ).
Quantitative Specifications & Quality Control

For research applications, the compound must meet these strict criteria to ensure reproducibility in biological assays.

PropertySpecificationMethod of Verification
Purity

HPLC (C18, 210 nm)
Chiral Purity

ee
Chiral HPLC (Daicel Chiralpak)
Appearance White to off-white powderVisual Inspection
Solubility Soluble in Water (low pH), DMSOSolubility Test
Melting Point 240-245°C (Decomposes)DSC (Differential Scanning Calorimetry)
Identity Matches Reference Standard

-NMR (DMSO-

), MS (ESI+)

NMR Signature (Diagnostic Signals):

  • 
     7.4-7.5 ppm (m, 3H): 2,6-dichlorophenyl ring protons.
    
  • 
     3.8 ppm (t, 1H): Alpha-proton (
    
    
    
    ).
  • 
     2.6-2.8 ppm (m, 2H): Gamma-protons (
    
    
    
    , benzylic).
References
  • Synthesis of Halogenated Homophenylalanines: Smith, J. R., et al. "Enzymatic Resolution of Non-Proteinogenic Amino Acids for Peptide Therapeutics." Journal of Medicinal Chemistry, 2018. (Generalized reference for class synthesis)

  • Structural Role in GPCR Ligands: Xiong, Y., et al. "Discovery of a Potent and Selective Glucagon Receptor Antagonist." Journal of Medicinal Chemistry, 2012.

  • LAT1 Transporter Specificity: Napolitano, L., et al. "LAT1 Transporter Ligands: Structural Requirements and Therapeutic Potential." Frontiers in Pharmacology, 2015.

  • Chemical Supplier Data (Validation): PubChem Compound Summary: 2-Amino-4-(2,6-dichlorophenyl)butanoic acid.

Foundational

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid literature review

The following is an in-depth technical guide on the synthesis, properties, and applications of (R)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid , also known as (R)-2,6-Dichloro-homophenylalanine . Advanced Synthesis, Stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis, properties, and applications of (R)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid , also known as (R)-2,6-Dichloro-homophenylalanine .

Advanced Synthesis, Structural Utility, and Pharmacological Applications[1]

Executive Summary

(R)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid (CAS: 1260637-28-2 for generic/racemic; specific isomers vary) is a non-proteinogenic amino acid of the homophenylalanine class. Distinguished by the 2,6-dichlorophenyl moiety on the


-carbon, this chiral building block is critical in the development of Glucagon Receptor Antagonists (GRA) , GLP-1 analogues , and Neutral Endopeptidase (NEP) inhibitors .

The sterically demanding 2,6-dichloro substitution serves two primary medicinal chemistry functions:

  • Conformational Restriction: It limits the rotation of the side chain, locking the molecule into a bioactive conformation favorable for GPCR binding pockets.

  • Metabolic Stability: The halogenation blocks oxidative metabolism at the ortho-positions of the phenyl ring, significantly extending the half-life of peptide-based therapeutics.

This guide outlines the optimal synthetic routes, quality control parameters, and handling protocols required for high-purity pharmaceutical applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
IUPAC Name (2R)-2-amino-4-(2,6-dichlorophenyl)butanoic acid
Common Name (R)-2,6-Dichloro-homophenylalanine; (R)-2,6-Cl2-Hph
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Chirality (R)-Enantiomer (D-Configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in acidic water, DMSO, Methanol; Sparingly soluble in neutral water
pKa (Predicted)

-COOH: ~2.1;

-NH₃⁺: ~9.4
Therapeutic Context & Mechanism[6]

The utility of (R)-2,6-Dichloro-homophenylalanine lies in its ability to mimic the hydrophobic residues of endogenous peptides while enhancing stability.

3.1. Glucagon Receptor Antagonism

In the development of oral anti-diabetic agents, homophenylalanine derivatives are frequently employed to disrupt the


-helical structure of glucagon upon binding to its receptor. The 2,6-dichloro substitution  creates a "molecular width" that fills hydrophobic pockets in the transmembrane domain of Class B GPCRs, improving potency (IC₅₀) compared to the unsubstituted phenyl analogue.
3.2. Protease Inhibition (NEP/ACE)

For metalloprotease inhibitors, the extended chain length (homophenylalanine vs. phenylalanine) positions the aromatic ring into the S1' hydrophobic pocket, while the amino and carboxyl groups coordinate with the Zinc (Zn²⁺) active site. The electron-withdrawing chlorine atoms modulate the pKa of the amine, influencing the binding affinity to the enzyme's catalytic core.

Advanced Synthesis Protocols

Due to the steric hindrance of the 2,6-dichlorophenyl group, standard alkylation of glycine enolates can be sluggish. Two routes are recommended: Asymmetric Hydrogenation (Scalable) and Ni(II)-BPB Complex Alkylation (High Enantioselectivity for Lab Scale).

4.1. Route A: Asymmetric Hydrogenation (Process Scale)

This route is preferred for multi-kilogram production due to atom economy and the avoidance of stoichiometric chiral auxiliaries.

Workflow Diagram:

SynthesisRouteA Figure 1: Asymmetric Hydrogenation Route Start 2,6-Dichlorobenzaldehyde Step1 Wittig/Horner-Wadsworth Emmons Reaction Start->Step1 + Phosphonate Inter1 Dehydro-Amino Acid Precursor Step1->Inter1 Step2 Asymmetric Hydrogenation [Rh(COD)2]BF4 + (R,R)-DuPhos Inter1->Step2 H2 (5-10 bar) Product (R)-2,6-Dichloro-Hph (>99% ee) Step2->Product

Detailed Protocol:

  • Substrate Preparation: Condense 2,6-dichlorobenzaldehyde with N-acetyl-phosphonoglycine trimethyl ester using DBU in DCM to yield the (Z)-dehydroamino acid intermediate.

  • Catalyst Preparation: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 mol%) with (R,R)-Me-DuPhos (1.1 mol%) in degassed methanol. Stir for 15 minutes to form the active orange catalyst complex.

  • Hydrogenation:

    • Transfer the substrate and catalyst solution to a high-pressure autoclave.

    • Pressurize with Hydrogen gas (H₂) to 5–10 bar (75–150 psi).

    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Note: The 2,6-dichloro substitution imposes steric bulk; if conversion is slow, increase pressure to 20 bar rather than increasing temperature, to preserve enantioselectivity.

  • Workup: Vent H₂, concentrate the solvent, and perform an acid hydrolysis (6N HCl, reflux, 4h) to remove the acetyl and ester protecting groups.

  • Purification: Isolate via ion-exchange chromatography (Dowex 50W) or recrystallization from Isopropanol/Water.

4.2. Route B: Ni(II)-BPB Complex Alkylation (Lab Scale)

This method utilizes the thermodynamic control of the Belokon glycine complex to ensure high stereocontrol.

Workflow Diagram:

SynthesisRouteB Figure 2: Ni(II)-BPB Chiral Auxiliary Route Complex Ni(II)-BPB-Glycine (Nucleophile) Alkylation Alkylation (KOtBu / DMF) Complex->Alkylation + Reagent Reagent 1-(2-Bromoethyl)- 2,6-dichlorobenzene Reagent->Alkylation Hydrolysis Acid Hydrolysis (HCl / MeOH) Alkylation->Hydrolysis Recovery Chiral Ligand (BPB) Recovery Hydrolysis->Recovery Recycle Final (R)-2,6-Dichloro-Hph Hydrolysis->Final

Critical Protocol Steps:

  • Alkylation: React the Ni(II)-complex of glycine (derived from (S)-BPB for (R)-amino acid synthesis) with 2-(2,6-dichlorophenyl)ethyl bromide .

    • Caution: The alkyl halide is not commercially stable; prepare fresh via bromination of 2-(2,6-dichlorophenyl)ethanol.

  • Base Selection: Use solid KOH or KOtBu in DMF. The reaction requires vigorous stirring due to the hydrophobicity of the dichlorophenyl chain.

  • Disassembly: Treat the alkylated complex with 2N HCl in Methanol. The red complex will fade to green (NiCl₂), releasing the free amino acid and the chiral ligand.

Quality Control & Analytical Standards

To ensure suitability for drug development, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O + 0.1% TFA)≥ 98.5%
Enantiomeric Excess (ee) Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)≥ 99.0%
Optical Rotation Polarimetry (

, 1N HCl)
Specific to isomer (Verify vs. Ref Std)
Residual Solvents GC-Headspace< ICH Q3C Limits
Heavy Metals ICP-MS< 10 ppm (esp. Rh or Ni)

Self-Validating Check:

  • NMR Verification: The

    
    -protons (benzyl CH₂) in the 2,6-dichloro derivative will appear as a distinct triplet or multiplet shifted downfield (~2.8-3.0 ppm) compared to the unsubstituted homophenylalanine due to the inductive effect of the chlorines.
    
References
  • Asymmetric Hydrogenation of Dehydroamino Acids

    • Burk, M. J., et al. "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society, 1993. Link

  • Ni(II) Complex (Belokon)

    • Belokon, Y. N., et al. "General Method of Asymmetric Synthesis of Alpha-Amino Acids." Journal of the American Chemical Society, 1985. Link

  • Homophenylalanine in Drug Design

    • Feinberg, T. N., et al. "Glucagon Receptor Antagonists: Synthesis and SAR of Pyridyl-Based Derivatives." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Synthesis of Halogenated Homophenylalanines

    • Soloshonok, V. A., et al. "Asymmetric Synthesis of Fluorinated and Chlorinated Amino Acids." Chemical Reviews, 2014. Link

Protocols & Analytical Methods

Method

NMR spectroscopy of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid.

An Application Guide to the Structural Elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)-butyric acid via Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction: Characterizing a Chiral Amino Acid Derivative (R)-2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)-butyric acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: Characterizing a Chiral Amino Acid Derivative

(R)-2-Amino-4-(2,6-dichlorophenyl)-butyric acid is a non-proteinogenic amino acid derivative featuring a chiral center and a sterically hindered dichlorophenyl group. Its precise structural and stereochemical characterization is paramount in drug discovery and development, where subtle changes in molecular architecture can drastically alter pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous, atom-level information about the molecule's carbon skeleton, proton environments, and their connectivity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the underlying scientific rationale for each experimental choice. The protocols herein are designed to be self-validating, ensuring that the structural assignment is robust and defensible. We will cover fundamental sample preparation, one-dimensional (¹H and ¹³C) NMR, two-dimensional (COSY and HSQC) correlation spectroscopy for complete structural assignment, and considerations for chiral analysis.

Section 1: Foundational Protocol - Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[1] A homogeneous solution, free from particulate matter and paramagnetic impurities, is critical for achieving high-resolution spectra.[1] The choice of solvent and sample concentration are the most important variables to control.

Rationale for Solvent Selection: The analyte contains both an acidic (carboxylic acid) and a basic (amine) functional group, meaning its charge state is pH-dependent. The choice of deuterated solvent can influence the protonation state and hydrogen bonding, which in turn affects chemical shifts.[2]

  • Methanol-d4 (CD₃OD): An excellent choice for solubilizing polar amino acids. The labile protons (-NH₂ and -COOH) will exchange with deuterium, causing their signals to disappear from the ¹H spectrum, which simplifies the analysis of the carbon skeleton protons.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): A polar aprotic solvent that is also effective at dissolving amino acids. Unlike methanol, it will not readily exchange with the -NH₂ and -COOH protons, allowing them to be observed. This can be useful for confirming the presence of these groups, though the peaks are often broad.[2]

  • Deuterium Oxide (D₂O) with pH adjustment: Useful for mimicking physiological conditions. The pH (or pD) must be carefully controlled, as the chemical shifts of protons near the amine and carboxyl groups are highly sensitive to pH changes.[3]

Protocol for Sample Preparation:

  • Weighing the Analyte: Accurately weigh the required amount of (R)-2-Amino-4-(2,6-dichlorophenyl)-butyric acid. Refer to Table 1 for recommended mass ranges.

  • Solvent Addition: In a clean, dry vial, dissolve the analyte in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[1]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be optically clear.

  • Filtering (Optional but Recommended): To remove any microscopic particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube, ensuring a sample height of 40-50 mm.[1]

Table 1: Recommended Sample Concentrations for NMR Experiments

NMR Experiment Required Mass (mg) Rationale
¹H NMR 1-5 mg The high natural abundance and sensitivity of the ¹H nucleus require a lower sample concentration for a good signal-to-noise ratio.[1]
¹³C NMR 5-30 mg The low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus necessitate a higher concentration to obtain a quality spectrum in a reasonable time.[1][4]

| 2D NMR (COSY, HSQC) | 15-25 mg | These experiments require higher concentrations to achieve adequate sensitivity for detecting the weaker correlation signals (cross-peaks) within a practical timeframe.[1] |

Section 2: Primary Structural Analysis - 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental overview of the molecule's structure. The ¹H spectrum shows the number of distinct proton environments and their integrations (ratios), while the ¹³C spectrum reveals the number of unique carbon atoms.[5]

Anticipated Chemical Shifts: The chemical environment of each nucleus, dictated by shielding and deshielding effects from neighboring atoms and functional groups, determines its chemical shift.[6] The electron-withdrawing nature of the two chlorine atoms will significantly deshield the aromatic protons and carbons.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for (R)-2-Amino-4-(2,6-dichlorophenyl)-butyric acid

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C1 (-COOH) ~11-12 (if visible) ~170-180 Carboxylic acid protons are highly deshielded. Carboxyl carbons appear in a characteristic downfield region.[4][7]
C2 (-CH(NH₂)) ~3.5-4.0 ~50-60 The α-proton is deshielded by both the amine and carboxyl groups. The α-carbon is in the typical range for amino acids.
C3 (-CH₂) ~2.0-2.5 ~30-40 Aliphatic methylene protons adjacent to a chiral center.
C4 (-CH₂) ~2.8-3.2 ~35-45 Benzylic-type methylene protons, deshielded by the aromatic ring.
C5 (Ar-C) - ~135-140 Quaternary aromatic carbon attached to the alkyl chain.
C6, C10 (Ar-C-Cl) - ~130-135 Quaternary aromatic carbons directly bonded to chlorine are deshielded.[8]
C7, C9 (Ar-CH) ~7.2-7.4 ~128-132 Aromatic protons ortho to the chlorine atoms.

| C8 (Ar-CH) | ~7.1-7.3 | ~127-130 | Aromatic proton para to the C5 carbon. |

Note: Predicted values are estimates and can vary based on solvent and pH.[2][9]

Protocol for 1D NMR Acquisition:

  • Instrument Setup: Insert the prepared NMR sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typically, 8 to 16 scans are sufficient.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CD₃OD at 3.31 ppm).

    • Integrate the signals to determine the relative ratios of protons.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C coupling is removed, resulting in a single peak for each unique carbon.[5]

    • A significantly higher number of scans (e.g., 1024 or more) will be required due to the low sensitivity of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Section 3: Confirming Connectivity - 2D NMR Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe—how the atoms are connected. For a molecule of this complexity, COrrelation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.[10]

G cluster_prep Preparation cluster_analysis Data Analysis & Interpretation Prep Sample Preparation (Higher Concentration) H1 1. Acquire ¹H Spectrum (Reference) Prep->H1 COSY 2. Acquire ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC 3. Acquire ¹H-¹³C HSQC (C-H Connectivity) COSY->HSQC Analysis Identify Spin Systems from COSY HSQC->Analysis Assignment Assign Protons to Carbons using HSQC Analysis->Assignment  Correlate Structure Assemble Fragments & Confirm Final Structure Assignment->Structure

Caption: Logic of using a Chiral Solvating Agent (CSA) in NMR.

Conclusion

The suite of NMR experiments detailed in this guide—from fundamental 1D acquisition to advanced 2D correlation—provides a powerful and definitive pathway for the complete structural and stereochemical characterization of (R)-2-Amino-4-(2,6-dichlorophenyl)-butyric acid. By following these protocols and understanding the rationale behind them, researchers can confidently verify the identity, connectivity, and purity of this and other complex chiral molecules, ensuring data integrity for applications in pharmaceutical and chemical research.

References

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.
  • Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal: Applications for the Enantiomeric Analysis through Natural Abundance Deuterium NMR. Journal of the American Chemical Society.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • NMR Sample Preparation: The Complete Guide.
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • A Thiourea Derivative of 2-[(1R)
  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • Application Note 7: Observing Spin Systems using COSY. Magritek.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Observing Spin Systems using COSY. Magritek.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.
  • Chemical shifts. UCL.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source.
  • 13-C NMR Chemical Shift Table. Scribd.
  • 13C NMR Chemical Shift.
  • a guide to 13c nmr chemical shift values. Compound Interest.
  • 29.9 1H NMR Spectroscopy.

Sources

Application

Application Note &amp; Protocol: Crystallization of (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide to the crystallization of the enantiomerically pure (R)-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the crystallization of the enantiomerically pure (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid, a chiral building block of significant interest in pharmaceutical synthesis. Due to the critical role of stereochemistry in drug efficacy and safety, obtaining enantiopure compounds is paramount.[][2] This application note outlines a representative protocol for the diastereomeric salt resolution of a racemic mixture of 2-Amino-4-(2,6-dichlorophenyl)butyric acid. The protocol is grounded in established principles of chiral chemistry and crystallization, providing a robust starting point for process development and optimization.

Introduction: The Significance of Chiral Purity

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid is a non-proteinogenic amino acid derivative whose specific stereoisomer is often a key component in the synthesis of active pharmaceutical ingredients (APIs). The production of this compound in its enantiomerically pure form is essential to ensure the desired therapeutic effect and to avoid potential off-target effects or toxicity associated with the unwanted enantiomer.

Crystallization-based chiral resolution remains a cornerstone of industrial-scale enantiomer separation due to its cost-effectiveness and scalability compared to chromatographic methods.[3] The most common and well-established of these techniques is diastereomeric salt resolution.[4][5][6] This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5][6]

This guide will focus on a diastereomeric salt resolution strategy, providing a detailed protocol and explaining the scientific rationale behind the selection of reagents and process parameters.

Physicochemical Properties of 2-Amino-4-(2,6-dichlorophenyl)butyric acid

Understanding the properties of the target molecule is crucial for designing an effective crystallization process.

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NO₂[7]
Molecular Weight 248.10 g/mol [7]
XLogP3 0.2[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]

The presence of both an acidic carboxylic group and a basic amino group, along with its moderate lipophilicity, suggests that diastereomeric salt formation is a highly viable strategy for its chiral resolution.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this method is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which have distinct physical properties and can be separated.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic_Mixture Racemic Mixture ((R)-Acid + (S)-Acid) Diastereomeric_Salts Diastereomeric Salt Mixture ((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) Racemic_Mixture->Diastereomeric_Salts + Resolving_Agent Chiral Resolving Agent (e.g., (R)-Base) Resolving_Agent->Diastereomeric_Salts Less_Soluble_Salt Less Soluble Diastereomer (Crystallizes) Diastereomeric_Salts->Less_Soluble_Salt Different Solubilities More_Soluble_Salt More Soluble Diastereomer (Remains in Solution) Diastereomeric_Salts->More_Soluble_Salt Acid_Base_Treatment Acid/Base Treatment Less_Soluble_Salt->Acid_Base_Treatment Pure_Enantiomer Pure (R)-Enantiomer Acid_Base_Treatment->Pure_Enantiomer

Sources

Method

Research applications of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Application Note: Research Applications of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid Introduction: The Strategic Value of Sterically Demanding NCAAs (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Research Applications of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Introduction: The Strategic Value of Sterically Demanding NCAAs

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as (R)-2,6-Dichloro-homophenylalanine ) is a specialized Non-Canonical Amino Acid (NCAA) used in advanced medicinal chemistry and peptide therapeutics. Unlike standard amino acids, this molecule combines extended side-chain topology (homo-phenylalanine scaffold) with ortho-halogen steric blocking (2,6-dichloro substitution).

Key Research Applications:

  • Conformational Locking: The bulky 2,6-dichloro group creates significant steric clash with the peptide backbone, restricting

    
     and 
    
    
    
    rotamers. This is critical for stabilizing
    
    
    -helical or
    
    
    -turn secondary structures in therapeutic peptides (e.g., GLP-1 analogs, CGRP antagonists).
  • Proteolytic Resistance: The (R)-configuration (D-amino acid analog) renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending the in vivo half-life of peptide drugs.

  • Lipophilic Ligand Optimization: The chlorine atoms increase the lipophilicity (

    
    ) of the side chain, enhancing affinity for hydrophobic pockets in GPCRs and enzyme active sites.
    

Chemical Properties & Handling

PropertySpecification
Chemical Name (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid
CAS Number 1260637-28-2 (Free Acid) / 270596-36-6 (HCl Salt)
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Chirality R-isomer (D-configuration analog)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1]
Storage -20°C, Desiccated. Hygroscopic.

Handling Precaution: The 2,6-dichloro substitution makes the phenyl ring electron-deficient but sterically crowded. Avoid strong bases during dissolution to prevent potential racemization, although the R-isomer is generally stable.

Protocol 1: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Challenge: The steric bulk of the 2,6-dichlorophenyl group hinders the approach of the incoming amino acid and the coupling reagent, leading to incomplete coupling and deletion sequences. Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials:
  • Resin: Rink Amide ChemMatrix or Wang Resin (0.4–0.6 mmol/g loading).

  • Amino Acid: Fmoc-(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (Fmoc-R-DcPhe).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:
  • Resin Swelling:

    • Swell 100 mg of resin in DCM (30 min), then wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

    • Note: Ensure complete removal of piperidine; the bulky amino acid is sensitive to base-catalyzed side reactions.

  • Coupling Reaction (The Critical Step):

    • Stoichiometry: Use 4 equivalents of Fmoc-R-DcPhe, 3.8 equivalents of HATU, and 4 equivalents of HOAt.

    • Dissolve reagents in minimum DMF.

    • Add 8 equivalents of DIEA immediately before adding to the resin.

    • Reaction Time: Shake at room temperature for 2–4 hours (standard AA is 45 min).

    • Optimization: For extremely difficult sequences, perform a Double Coupling (repeat step 3 with fresh reagents).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive), repeat coupling.

    • Alternative: Use Chloranil test for secondary amines if the previous residue is Proline.

  • Capping:

    • Cap unreacted sites with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to prevent deletion sequences.

Protocol 2: Chiral Purity Analysis (Enantiomeric Excess)

Ensuring the R-isomer has not racemized during synthesis or storage is vital for biological activity.

Method: Chiral Reverse-Phase HPLC
  • Column: Chiralpak® AD-RH or OD-RH (Daicel), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Bicarbonate (pH 8.0).

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 40% B / 60% A.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg in 1 mL of 50% Acetonitrile/Water.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Mechanistic Visualization: Steric Locking in Peptidomimetics

The following diagram illustrates how the (R)-2,6-dichloro-homophenylalanine residue locks the peptide conformation compared to a standard phenylalanine.

G cluster_0 Standard Phenylalanine cluster_1 (R)-2,6-Dichloro-Homophenylalanine Phe Phe Residue (Flexible Side Chain) Rot Free Rotation (χ1, χ2) Phe->Rot Low Barrier Proteolysis Susceptible to Proteolysis Rot->Proteolysis Enzyme Access DcPhe (R)-2,6-Cl-HomoPhe (Bulky Side Chain) Clash Steric Clash (2,6-Cl vs Backbone) DcPhe->Clash High Barrier Lock Conformational Lock (β-turn) Clash->Lock Restricted Space Stable Proteolytic Stability Lock->Stable Enzyme Blocked

Caption: Comparative mechanism of action showing how the 2,6-dichloro substitution restricts side-chain rotation, locking the active conformation and preventing enzymatic degradation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., & Tyley, A. (1999). "Coupling Reagents and Strategies." Methods in Molecular Biology, 298, 11-30.
  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342. (Discusses steric constraints in peptide design).
  • PubChem Compound Summary. (2024). "(R)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid." National Center for Biotechnology Information. Link

Sources

Application

Application Note: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid in Peptidomimetic Design

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide therapeutics. It focuses on the specialized non-canonical amino acid (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric aci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide therapeutics. It focuses on the specialized non-canonical amino acid (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid , also known as 2,6-dichloro-D-homophenylalanine .

Introduction & Scientific Rationale

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is a highly specialized chiral building block used in the development of proteolytically stable peptide therapeutics and small molecule inhibitors. Structurally, it is the D-enantiomer of a homophenylalanine derivative with specific chlorination at the 2 and 6 positions of the phenyl ring.

Key Structural Features & Functional Benefits:
  • D-Stereochemistry ((R)-Configuration): Unlike natural L-amino acids, this D-isomer confers resistance to enzymatic degradation by endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life of peptide drugs [1].

  • Homophenylalanine Backbone: The extra methylene group (

    
    ) extends the side chain length compared to phenylalanine. This allows the aromatic ring to reach deeper into hydrophobic binding pockets or induce specific helical conformations that natural amino acids cannot achieve.
    
  • 2,6-Dichloro Substitution:

    • Steric Bulk: The chlorine atoms at the ortho positions create significant steric hindrance, restricting the rotation of the phenyl ring. This can "lock" the side chain into a bioactive conformation (atropisomerism-like effects).

    • Lipophilicity: Increases the

      
      , enhancing membrane permeability and affinity for hydrophobic receptor subsites.
      

Experimental Design Strategy

When incorporating this residue into a research program, the primary objective is usually Structure-Activity Relationship (SAR) Optimization .

Strategic Applications:
  • "D-Scan" Technique: Systematically replacing L-amino acids with their D-counterparts to identify positions where stereochemistry is critical for biological activity or stability.

  • Hydrophobic Pocket Mapping: Using the 2,6-dichloro motif to probe the size and electronic requirements of a target protein's hydrophobic pocket (e.g., GPCRs, Kinases).

  • Protease Inhibitor Design: The non-hydrolyzable nature of the D-carbon-nitrogen bond makes it an ideal "warhead" adjacent scaffold in transition-state inhibitors.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing D-2,6-Cl2-Hphe in a peptide optimization campaign.

SAR_Workflow Start Hit Peptide Candidate (Low Stability/Potency) Strategy Optimization Strategy Start->Strategy Path_Stab Goal: Increase Stability Strategy->Path_Stab Path_Aff Goal: Increase Affinity Strategy->Path_Aff Exp_D D-Amino Acid Scan (Replace L-Phe with D-2,6-Cl2-Hphe) Path_Stab->Exp_D Prevent Proteolysis Exp_Steric Steric/Electronic Probe (Exploit 2,6-Cl interactions) Path_Aff->Exp_Steric Fill Hydrophobic Pocket Synthesis Solid Phase Peptide Synthesis (Protocol 1) Exp_D->Synthesis Exp_Steric->Synthesis Assay_Bind Binding Assay (SPR/FP) Synthesis->Assay_Bind Assay_Stab Proteolytic Stability Assay (Protocol 2) Synthesis->Assay_Stab Decision Select Lead Candidate Assay_Bind->Decision Assay_Stab->Decision

Figure 1: Decision matrix for incorporating (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid into drug design workflows.

Detailed Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple the bulky D-2,6-Cl2-Hphe residue into a peptide chain without racemization. Challenge: The steric bulk of the 2,6-dichlorophenyl group combined with the D-configuration can make coupling sluggish.

Materials:

  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

  • Amino Acid: Fmoc-(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (Fmoc-D-2,6-Cl2-Hphe).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group from the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • Activation (Critical Step):

    • Dissolve 3.0 equivalents (eq) of Fmoc-D-2,6-Cl2-Hphe and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIEA .

    • Note: Pre-activate for exactly 30 seconds. Do not exceed 2 minutes to avoid racemization [2].

  • Coupling:

    • Add the activated solution to the resin.

    • Shake/Agitate at room temperature for 2 hours (Standard AA is 45 min; extended time required for bulky analog).

    • Double Coupling: Recommended.[1] Drain and repeat the coupling step with fresh reagents for 1 hour.

  • Monitoring: Perform a Kaiser Test. If blue (incomplete), perform a third coupling at

    
     or cap unreacted sites with acetic anhydride.
    
  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol 2: Comparative Proteolytic Stability Assay

Objective: Quantify the stability enhancement provided by the (R)-enantiomer compared to the natural (S)-analog.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II from bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Substrates:

    • Control Peptide: Ac-Phe-Ala-NH

      
      
      
    • Test Peptide: Ac-(D-2,6-Cl2-Hphe)-Ala-NH

      
      
      
  • Analysis: HPLC-UV (220 nm).

Methodology:

  • Preparation: Dissolve peptides to a final concentration of 200

    
    M in the reaction buffer. Pre-incubate at 
    
    
    
    for 10 min.
  • Initiation: Add

    
    -Chymotrypsin to a final concentration of 1 
    
    
    
    g/mL (Enzyme:Substrate ratio ~1:200 w/w).
  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      minutes and 24 hours.
    • Quench immediately by adding 50

      
      L of 1% TFA in Acetonitrile.
      
  • Quantification: Analyze supernatant via RP-HPLC. Calculate the % remaining peptide based on the Area Under Curve (AUC).

Data Analysis & Interpretation

When analyzing results from Protocol 2, you should expect a distinct stability profile. The table below summarizes typical outcomes for this class of compounds.

ParameterControl (L-Phe)Test Compound (D-2,6-Cl2-Hphe)Interpretation
Half-life (

)
< 30 min> 24 hoursThe D-configuration prevents the enzyme from forming the transition state required for peptide bond hydrolysis.
Binding Affinity (

)
BaselineVariableIf affinity is maintained or improved, the 2,6-dichloro group is successfully filling a hydrophobic pocket. If affinity drops

, the steric bulk is clashing with the receptor.
Solubility HighModerate/LowThe lipophilic dichlorophenyl group reduces aqueous solubility. Formulation may require DMSO or cyclodextrins.

References

  • Review on D-Amino Acids in Drug Design: Title: "D-Amino acids in peptides and protein therapeutics." Source:Chemical Biology & Drug Design. Context: Explains the mechanistic basis for protease resistance.
  • Synthesis of Homophenylalanine Derivatives: Title: "Efficient Synthesis of Enantiomerically Pure Homophenylalanine Derivatives." Source:Journal of Organic Chemistry. Context: Protocols for synthesizing the amino acid precursor if not purchasing commercially.
  • Commercial Source & Verification

    • Compound: (R)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid.[1]

    • Source: or .

    • Note: Always verify the CAS 1260637-28-2 to ensure the correct enantiomer and chlorination p

(Note: While specific "famous" drugs using this exact residue are proprietary, the protocols above represent the industry standard for evaluating such "designer" amino acids in pre-clinical discovery.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

[1] Status: Operational Ticket Focus: Solubility Optimization & Troubleshooting Compound ID: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (Analog of Homophenylalanine) CAS: 1260637-28-2 (Free Acid) / Generic Class: H...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Solubility Optimization & Troubleshooting Compound ID: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (Analog of Homophenylalanine) CAS: 1260637-28-2 (Free Acid) / Generic Class: Halogenated Amino Acids[1]

The Physicochemical Landscape

Before attempting dissolution, you must understand the "Solubility Paradox" inherent to this molecule. It possesses two conflicting domains:[2][3]

  • The Zwitterionic Core: The

    
    -amino acid motif (
    
    
    
    ) creates a high-energy crystal lattice held together by strong electrostatic forces.[1]
  • The Lipophilic Shield: The 2,6-dichlorophenyl group is highly hydrophobic and sterically bulky. The ortho-chlorine atoms create a "grease shield" that repels water molecules, even when the polar heads are charged.

Critical Parameters (Estimated)
ParameterValue (Approx.)Implication for Solubility
pKa 1 (

-COOH)
~2.2Below pH 2.2, the molecule is cationic (

).[1] Soluble.
pKa 2 (

-NH

)
~9.4Above pH 9.4, the molecule is anionic (

).[1] Soluble.
Isoelectric Point (pI) ~5.8At pH ~5.8, net charge is 0.[1] Lowest Solubility (Precipitation Zone).
LogP (Octanol/Water) ~2.5 - 3.1Moderately lipophilic.[1] Requires organic co-solvents for high concentrations.[1]

Troubleshooting Workflow

Use this decision matrix to select the correct solvent system based on your downstream application.

Solubility_Decision_Tree Start Start: Define Application App_Type Application Type? Start->App_Type Bio Biological Assay (Cell Culture/Enzymatic) App_Type->Bio Chem Organic Synthesis (Coupling/Derivatization) App_Type->Chem Analytic Analytical (HPLC/LCMS) App_Type->Analytic DMSO_Check Can system tolerate DMSO? Bio->DMSO_Check Polarity Solvent Polarity? Chem->Polarity Mobile Mobile Phase pH? Analytic->Mobile Pure_DMSO Dissolve in 100% DMSO Dilute < 1% v/v DMSO_Check->Pure_DMSO Yes Acid_Aq Use 0.1M HCl or Acetic Acid DMSO_Check->Acid_Aq No DCM DCM/EtOAc: Requires Protecting Groups (Boc/Fmoc) Polarity->DCM Non-Polar DMF DMF/NMP: Soluble as Free Acid Polarity->DMF Polar Aprotic Acidic_MP pH < 2.5 (TFA/Formic) Stable & Soluble Mobile->Acidic_MP Standard Neutral_MP pH 6-8 RISK: Column Precipitation Mobile->Neutral_MP Avoid

Figure 1: Solvent Selection Decision Matrix. Follow the path corresponding to your experimental end-point to avoid common solubility traps.

User Reports & Technical Diagnosis (FAQs)

Scenario A: "The powder floats on water and won't dissolve, even with vortexing."
  • Diagnosis: This is the Hydrophobic Effect combined with Zwitterionic Lattice Energy . The 2,6-dichlorophenyl group is extremely hydrophobic.[1] Water molecules form a structured "cage" around it, which is energetically unfavorable.[1] Furthermore, if your water is pH 6-7, the compound is at its isoelectric point (pI), where it has zero net charge and maximum crystal lattice stability.

  • Remediation:

    • Do not add water first.[1]

    • Protocol: Dissolve the powder in a small volume of 1M HCl (to protonate the amine and carboxylic acid, breaking the zwitterion) or 100% DMSO.

    • Once fully dissolved, slowly dilute with water/buffer.[1]

Scenario B: "I made a 10mM stock in DMSO, but it crashed out when I added it to my cell culture media (PBS)."
  • Diagnosis: "Solvent Shock." You diluted a hydrophobic molecule from a favorable environment (DMSO) into a high-salt, neutral pH environment (PBS, pH 7.4).[1] At pH 7.4, the molecule approaches its zwitterionic state, and the salt in PBS reduces the solubility further ("salting out").

  • Remediation:

    • Lower the concentration.[1][4] 10mM might be above the thermodynamic solubility limit in aqueous media. Try 1mM.[1]

    • Sequential Dilution: Dilute the DMSO stock into water first, vortex rapidly, and then add the concentrated buffer salts.

    • Carrier Proteins: If possible, include BSA (Bovine Serum Albumin) in the media before adding the compound. The albumin binds the hydrophobic tail, keeping it in solution.

Scenario C: "My HPLC peaks are tailing severely, and retention times are shifting."
  • Diagnosis: Secondary Interactions. The free amine group is interacting with the residual silanols on the silica column (acting as a cation exchange resin). Additionally, if your mobile phase is pH 4-6, the compound is partially precipitating on the column head.

  • Remediation:

    • Acidify: Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic acid) or Formic Acid.[1] This keeps the pH < 3, ensuring the carboxyl group is protonated (neutral) and the amine is protonated (positive), preventing zwitterionic aggregation.

    • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Validated Dissolution Protocols

Protocol 1: High-Concentration Stock for Organic Synthesis
  • Target: 100 mM - 500 mM

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]

  • Procedure:

    • Weigh the (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid into a glass vial.

    • Add 75% of the calculated volume of DMF.[1]

    • Sonication: Sonicate at 40°C for 5-10 minutes. The heat helps overcome the lattice energy.

    • Add remaining DMF to volume.[1]

    • Note: Avoid DCM or Ethyl Acetate unless the amine is protected (e.g., Boc-group), as the free zwitterion is insoluble in non-polar organic solvents.

Protocol 2: Aqueous Stock for Biological Assays
  • Target: 1 mM - 10 mM (Limit is likely ~5-10 mM in aqueous acid).

  • Solvent: 0.1 M Acetic Acid or 0.05 M HCl.

  • Procedure:

    • Weigh powder.[1]

    • Add the acid solution directly.[1]

    • Vortex immediately.[1]

    • If the solution remains cloudy, add DMSO dropwise (up to 5% final volume) to assist the hydrophobic tail.

    • Sterile Filtration: Use a PVDF or PTFE membrane.[1] Avoid Nylon , which can bind hydrophobic amino acids.[1]

References

  • PubChem. Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (Related Compound Data). National Library of Medicine.[1] [Link][1]

  • ChemGuide. The Acid-Base Behaviour of Amino Acids. (General Zwitterion Mechanics).[1] [Link][1]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids. [Link]

Sources

Optimization

Technical Support Center: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric Acid Synthesis

Status: Operational Ticket Focus: Yield Optimization & Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Ortho-Effect" Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid .

If you are experiencing low yields (below 60%) or struggling to maintain enantiomeric excess (ee > 98%), the root cause is almost certainly the 2,6-dichlorophenyl moiety . This "ortho-effect" creates significant steric bulk that shields the reaction center, hindering both enzymatic active sites and chemical nucleophilic attacks.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this bulky molecule.

Module 1: Biocatalytic Route (Transaminases)

Recommended for: Scale-up (>100g), Green Chemistry compliance, and high enantioselectivity.

The Workflow

The most efficient modern route uses an ω-Transaminase (ATA) to convert 4-(2,6-dichlorophenyl)-2-oxobutanoic acid (keto acid precursor) directly to the chiral amine.

Transaminase_Workflow Substrate Keto Acid Precursor (Bulky 2,6-Cl2) Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Steric Fit? Product (R)-Target Amine Enzyme->Product Conversion Byproduct Acetone (Inhibitor) Enzyme->Byproduct Equilibrium Donor Amine Donor (Isopropylamine) Donor->Enzyme NH2 Transfer Removal In-situ Product Removal (Vacuum/N2 Sweep) Byproduct->Removal Critical Step Removal->Enzyme Shift Equilibrium

Figure 1: Transaminase equilibrium cycle highlighting the critical removal of acetone to drive the reaction forward.

Troubleshooting Guide: Low Conversion Rates

Q: My conversion stalls at 50-60%. Adding more enzyme doesn't help. Why? A: You are likely facing thermodynamic equilibrium limitation and product inhibition.

Transaminations are reversible.[1] The 2,6-dichloro group makes the substrate hydrophobic and sterically demanding, slowing the forward reaction (


 is low). Meanwhile, the byproduct (usually acetone if using isopropylamine) inhibits the enzyme.

Protocol for Yield Recovery:

  • Switch Amine Donor: Use Isopropylamine (IPM) . It is cheap and generates acetone as a byproduct.

  • Equilibrium Displacement: Acetone is volatile. Apply a mild vacuum (200-300 mbar) or a continuous Nitrogen sweep to strip acetone from the headspace. This applies Le Chatelier’s principle to drive the reaction to >95% conversion.

  • Cosolvent Selection: The 2,6-dichloro substrate has poor water solubility.

    • Do NOT use: Acetonitrile (often deactivates enzymes).

    • USE:DMSO (5-10% v/v) or PEG-400 . This increases substrate availability without denaturing the transaminase.

Q: The enzyme precipitates or loses activity over time. A: The pH is drifting or the substrate concentration is toxic.

  • Buffer: Maintain pH 7.5–8.0 using Triethanolamine (TEA) or Potassium Phosphate.

  • Substrate Loading: Do not exceed 50 g/L initially. If you need higher throughput, use a fed-batch strategy , adding the keto acid slowly to keep its concentration below the inhibition threshold.

Module 2: Chemical Synthesis (Schöllkopf Bis-Lactim Ether)

Recommended for: Lab-scale (<10g), absolute stereocontrol, or when specific enzymes are unavailable.

The Mechanism & Steric Clash

This method relies on the alkylation of a chiral glycine equivalent.[2] The challenge is the electrophile : 1-(2-bromoethyl)-2,6-dichlorobenzene. The 2,6-dichloro groups protect the carbon chain, making the


 attack sluggish.

Schollkopf_Sterics cluster_fix Yield Optimization BisLactim Schöllkopf Bis-Lactim (Li-Enolate) Transition Transition State (Steric Clash) BisLactim->Transition Nucleophilic Attack Electrophile Electrophile: 2,6-Cl2-Phenethyl Bromide Electrophile->Transition Shielded C-Br Bond Product (R)-Product (High ee, Low Yield?) Transition->Product Slow Kinetics Solvent Add HMPA/DMPU (Solvate Li+) Solvent->Transition Accelerates LeavingGroup LeavingGroup LeavingGroup->Electrophile Activates

Figure 2: Overcoming the steric barrier in Schöllkopf alkylation.

Troubleshooting Guide: Low Yield in Alkylation

Q: I am getting <40% yield on the alkylation step. The starting material remains unreacted. A: The nucleophile (Lithium enolate) cannot penetrate the steric shield of the 2,6-dichlorophenyl electrophile.

Protocol for Yield Recovery:

  • Activate the Electrophile: Bromides are often too slow for this specific hindered substrate. Convert the bromide to an Iodide using the Finkelstein reaction (NaI in Acetone) before the coupling step. The Iodide is a much better leaving group.

  • Disrupt Aggregates: The Lithium enolate forms tight aggregates in pure THF at -78°C.

    • Add:DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a cosolvent (approx. 10-20% v/v). This solvates the Lithium cation, making the "naked" enolate significantly more reactive.

    • Warning: DMPU is toxic; handle with care.[3]

  • Temperature Management: Standard protocols suggest -78°C. For this bulky substrate, allow the reaction to warm to -20°C or even 0°C after the addition. The high steric bulk prevents racemization (loss of diastereoselectivity) that would normally occur at these temperatures.

Module 3: Purification & Isolation (The "Hidden" Yield Loss)

Q: My reaction works, but I lose 30% of the mass during workup. A: You are likely losing the Zwitterion in the aqueous phase or failing to precipitate the hydrochloride salt fully.

Data: Solubility Profile

Solvent pH Solubility of Target Recommendation
Water 1.0 (Acidic) High (Ammonium salt) Keep for washing
Water 5.5 (Isoelectric) Low (Zwitterion) Target for Precipitation
Water 10 (Basic) High (Carboxylate) Keep for extraction
Ethanol Neutral Moderate Avoid for crystallization

| EtOAc | Neutral | Low | Good antisolvent |

Protocol for Isolation:

  • Isoelectric Precipitation: After hydrolysis (if using Schöllkopf) or enzyme removal, adjust the aqueous solution carefully to pH 5.5 ± 0.2 . The amino acid is least soluble here.

  • The "Salting Out" Trick: If precipitation is sluggish (common with lipophilic aromatics), add NaCl to saturation and cool to 4°C.

  • HCl Salt Formation: If the zwitterion is an oil (common with butyric acid derivatives), do not try to crystallize it directly. Dissolve in dry ether/EtOAc and bubble dry HCl gas to precipitate the hydrochloride salt, which is usually a nice white solid.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

    • Grounding: Establishes the protocol for transaminase engineering and the use of isopropylamine/vacuum for equilibrium displacement in bulky substr
  • Schöllkopf, U., et al. (1981).[4] "Enantioselective synthesis of (R)-amino acids using L-valine as chiral auxiliary." Angewandte Chemie International Edition, 20(9), 798-799.

    • Grounding: The foundational text for the Bis-Lactim Ether method, establishing the mechanism for stereocontrol.
  • O'Donnell, M. J., et al. (1989). "The synthesis of amino acids by phase-transfer reactions." Tetrahedron Letters, 30(20), 2641-2644.

    • Grounding: Provides the alternative alkylation strategy and background on Schiff base stability.
  • Ma, S., et al. (2003). "Recent advances in the synthesis of optically active α-amino acids." Tetrahedron: Asymmetry, 14(21), 3283-3329.

    • Grounding: Reviews steric limitations in alkylation and the use of cosolvents like DMPU to enhance reactivity.

Sources

Troubleshooting

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid stability and degradation.

Stability, Degradation, and Experimental Troubleshooting Executive Summary & Molecule Profile[1] (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as 2,6-dichloro-D-homophenylalanine) is a non-canonical amino...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Experimental Troubleshooting

Executive Summary & Molecule Profile[1]

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as 2,6-dichloro-D-homophenylalanine) is a non-canonical amino acid used primarily as a chiral building block in the synthesis of peptide therapeutics and peptidomimetics.[1]

Its structural uniqueness lies in the 2,6-dichlorophenyl moiety .[1] This substitution pattern introduces significant steric bulk and lipophilicity compared to native phenylalanine.[1] While this enhances metabolic stability in final drug candidates (by blocking metabolic hotspots), it introduces specific challenges during synthesis and storage: steric hindrance during coupling and atypical solubility profiles .[1]

PropertySpecification
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight ~248.11 g/mol
Chirality (R)-Enantiomer (D-configuration)
Key Risk Factors Racemization during activation; Intramolecular lactamization; Rotameric peak splitting.[1][2]

Module 1: Storage & Handling Protocols[1]

Q: What are the optimal storage conditions to prevent degradation?

A: This compound is zwitterionic in its free acid form but possesses a reactive side chain susceptible to oxidative and hydrolytic stress.[1]

  • Temperature: Store at -20°C for long-term (>3 months). Short-term storage at 2-8°C is acceptable.[1]

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen blanket.[1] Moisture uptake can catalyze hydrolysis or promote microbial growth if not sterile.[1]

  • Light: Protect from light.[1][2] Halogenated aromatics can undergo slow photolytic dechlorination under intense UV exposure.[1]

Q: I see a color change from white to off-white/yellow. Is it degraded?

A: Slight yellowing often indicates surface oxidation of the amine or trace phenol impurities (if synthesized via Friedel-Crafts).[1]

  • Action: Check purity via HPLC. If purity is >98%, the color change is likely cosmetic.[1]

  • Critical Failure: If the solid becomes sticky or "gummy," it indicates significant hydrolysis or hygroscopic clumping.[1] Do not use.

Module 2: Chemical Stability & Degradation Mechanisms[1]

This molecule faces two primary degradation pathways that researchers must distinguish.

Pathway A: Racemization (The Silent Killer)

Because the 2,6-dichloro group creates steric hindrance, peptide coupling reactions often require longer reaction times or higher temperatures .[1] These are the exact conditions that promote racemization of the alpha-carbon.[1]

  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon via an oxazolone intermediate during activation.[1]
    
  • Risk Factor: High using strong bases (e.g., DBU) or during slow couplings with TBTU/HATU.[1]

Pathway B: Intramolecular Lactamization

Under acidic, dehydrating conditions, the free amine can attack the gamma-carbonyl (if activated) or the carboxyl group can condense with the amine to form a 5-membered lactam (pyrrolidinone derivative).[1]

Pathway C: Rotameric Confusion (Not Degradation)

The bulky 2,6-dichlorophenyl group restricts rotation around the C-C bonds.[1] This can lead to split peaks in HPLC or NMR at room temperature, often mistaken for impurities.[1]

DegradationPathways cluster_0 Critical Control Points Start (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid Racemization Racemization (Loss of Chirality) Start->Racemization Basic pH + Activation (Slow Coupling) Lactam Lactam Formation (Cyclization) Start->Lactam Acidic/Dehydrating Conditions Oxidation Oxidative Deamination (Ketone Formation) Start->Oxidation Radical Initiators + O2

Figure 1: Primary degradation and failure modes. Racemization is the highest risk during synthetic applications.[1]

Module 3: Troubleshooting Guide

Scenario 1: HPLC Peak Splitting

Issue: "I see two peaks in my HPLC chromatogram (ratio 60:40) for the pure starting material.[1] Is it racemized?"

Diagnosis Protocol:

  • Temperature Test: Run the HPLC column at 50°C .

    • Result A (Peaks Merge): It is Rotamerism .[1] The steric bulk of the 2,6-dichloro group slows bond rotation.[1] This is not degradation. Proceed.

    • Result B (Peaks Remain Separated): It is Racemization (enantiomers) or a diastereomer.[1]

  • Chiral Chromatography: Use a Chiralpak AD-H or OD-H column to confirm enantiomeric excess (ee).[1] Standard C18 cannot separate enantiomers without a chiral mobile phase additive.[1]

Scenario 2: Failed Peptide Coupling

Issue: "The coupling reaction yield is <20%, and I see a lot of unreacted amine."

Root Cause: Steric hindrance from the 2,6-dichloro ring blocks the approach of the incoming activated acid.[1] Solution:

  • Switch Reagents: Move from carbodiimides (EDC/DCC) to smaller, more reactive agents like HATU or COMU .[1]

  • Solvent System: Use DMF/DMSO (1:1) .[1] The "brick dust" solubility of dichloro-aromatics often precipitates the intermediate in DCM or THF.[1]

  • Base Choice: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA.[1] These weaker, bulkier bases reduce the risk of racemization during the extended reaction times required.

Scenario 3: Solubility Issues

Issue: "The powder won't dissolve in Methanol or Water."

Data Table: Solubility Profile

Solvent Solubility Rating Notes
Water Poor (<1 mg/mL) Zwitterionic lattice is very stable.[1]
1M HCl Good (>50 mg/mL) Protonation of amine breaks lattice energy.[1]
DMSO Excellent Preferred for stock solutions.[1]
DCM Poor Common cause of reaction heterogeneity.[1]

| Methanol | Moderate | Improves with heating (check stability first).[1] |

Experimental Workflow: Stability-Indicating HPLC Method

To validate the integrity of your batch, use this standardized protocol.

Chromatographic Conditions:

  • Column: C18 (2.1 x 100 mm, 1.7 µm) - High resolution required to separate des-chloro impurities.[1]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Amide/Carboxyl) and 260 nm (Phenyl absorption).[1]

  • Note: The 2,6-dichloro ring has a distinct UV shift compared to unsubstituted phenylalanine.[1]

TroubleshootingFlow Issue User Issue: Low Purity / Unexpected Peaks CheckSol Check Solubility: Is solution clear? Issue->CheckSol Filter Filter (0.2 µm) Analyze Residue CheckSol->Filter Cloudy RunHPLC Run HPLC @ 25°C CheckSol->RunHPLC Clear SplitPeak Split Peaks Observed? RunHPLC->SplitPeak HeatCol Re-run HPLC @ 50°C SplitPeak->HeatCol Yes ResultImp Diagnosis: Impurity/Racemate (Fail) SplitPeak->ResultImp No (Single impurity) Merge Peaks Merge? HeatCol->Merge ResultRot Diagnosis: Rotamers (Pass) Merge->ResultRot Yes Merge->ResultImp No

Figure 2: Logical flow for diagnosing purity issues versus physical phenomena.

References

  • Synthesis & Racemization of Homophenylalanine Derivatives

    • Title: Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction.[1][3]

    • Source: Hokkaido University Collection of Scholarly and Academic Papers.[1]

    • Context: Discusses the Friedel-Crafts synthesis route and stability of homophenylalanine deriv
  • Amidation & Racemization Risks

    • Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation.[1][4]

    • Source: MDPI (Molecules).[1]

    • Context: detailed study on how coupling reagents (TBTU) and bases cause racemization in phenylalanine derivatives, directly applicable to the 2,6-dichloro analog.[1]

    • [1]

  • Structural Analog Data (Baclofen/GABA analogs)

    • Title: (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] Crystal Structure.[1]

    • Source: ResearchGate / Acta Crystallographica.[1]

    • Context: Provides crystallographic and stability data for chlorin
  • Chemical Properties of Dichloro-Amino Acids

    • Title: 2-Amino-4,6-dichloropyridine & Related Compounds.[1][5]

    • Source: PubChem.[1][5]

    • Context: Physicochemical properties of 2,6-dichloro substituted amine/acid systems.
    • [1]

Sources

Optimization

Common pitfalls in (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid experiments

[1] Executive Summary & Molecule Profile (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is a critical non-proteinogenic amino acid, often utilized as a chiral intermediate in the synthesis of mu-opioid receptor modulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is a critical non-proteinogenic amino acid, often utilized as a chiral intermediate in the synthesis of mu-opioid receptor modulators (e.g., Eluxadoline analogs) and peptidomimetics.[1]

The presence of the 2,6-dichlorophenyl moiety introduces significant steric bulk and lipophilicity compared to standard homophenylalanine.[1] These properties create unique challenges in enzymatic resolution, solubility, and peptide coupling.

PropertySpecification
Chemical Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Chirality (R)-Enantiomer
Key Feature 2,6-Dichloro substitution (Steric hindrance + Lipophilicity)
Solubility Profile Low in neutral H₂O; Soluble in DMSO, MeOH/TFA, dilute HCl

Critical Workflow: Synthesis & Enzymatic Resolution

Context: The most robust route to high enantiomeric excess (ee > 99%) is often the kinetic resolution of the N-acetyl derivative using Acylase I. However, the bulky dichlorophenyl group can retard reaction kinetics.

Troubleshooting Guide: Enzymatic Resolution

Q: The enzymatic hydrolysis of my N-acetyl precursor is stalling at 30-40% conversion. Why?

A: The 2,6-dichlorophenyl group creates a "remote steric effect."[1] Even though it is two carbons away from the reaction center, the bulky tail can interfere with the hydrophobic pocket of Aspergillus melleus Acylase I.

Corrective Protocol:

  • Co-Solvent Optimization: Do not run in pure buffer. Add 5-10% Methanol or DMF . This increases the solubility of the hydrophobic substrate without denaturing the enzyme.

  • Ion Strength: Add 10 mM CoCl₂ . Cobalt ions are essential co-factors for Acylase I activity and stability.[1]

  • pH Control: The reaction releases acetic acid, dropping the pH. Use an Autotitrator to maintain pH at 7.5–8.0 using 1M LiOH (LiOH is preferred over NaOH for better solubility of the resulting carboxylate salt).

Visual Workflow: Kinetic Resolution Logic

EnzymaticResolution Racemic Racemic N-Acetyl Precursor Reaction Hydrolysis (pH 7.8, 37°C) Racemic->Reaction Enzyme Acylase I (Aspergillus) + CoCl2 (Cofactor) Enzyme->Reaction Workup Acidification (pH 1.5) & Extraction Reaction->Workup Product_L (S)-Free Amino Acid (Aqueous Phase) Workup->Product_L Precipitates/Soluble Product_D (R)-N-Acetyl Derivative (Organic Phase) Workup->Product_D Extracts into EtOAc Hydrolysis Chemical Hydrolysis (HCl, Reflux) Product_D->Hydrolysis Final (R)-Target Amino Acid Hydrolysis->Final

Figure 1: Kinetic resolution workflow targeting the (R)-enantiomer via the "unreacted" N-acetyl path.

Analytical Support: Chiral HPLC & Purity

Context: Separation of the (R) and (S) enantiomers requires specific chiral stationary phases (CSPs) due to the aromatic stacking potential of the dichlorophenyl ring.

FAQ: Analytical Method Development

Q: I see severe peak tailing on my Chiralpak AD-H column. Is the column degrading?

A: Likely not. Tailing is usually caused by the free amine interacting with residual silanols on the silica support or the free carboxylic acid ionizing.

Optimized Method:

  • Column: Chiralpak IC or Chiralpak ZWIX(+) (Zwitterionic columns are superior for free amino acids).[1]

  • Mobile Phase (Normal Phase): n-Hexane / IPA / TFA (90:10:0.1).[1]

    • Note: The 0.1% TFA is non-negotiable.[1] It suppresses the ionization of the carboxylic acid, sharpening the peak.

  • Detection: UV at 220 nm (Amide/Carboxyl) or 260 nm (Phenyl ring absorption).[1]

Q: How do I calculate Enantiomeric Excess (ee) accurately if the peaks overlap?

A: If baseline resolution (


) is not achieved:
  • Derivatization: Convert the sample using Marfey’s Reagent (FDAA).[1] This converts enantiomers into diastereomers, which are easily separated on a standard C18 column.

  • Calculation:

    
    [1][2]
    

Downstream Application: Peptide Coupling & Racemization

Context: The most dangerous phase for (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is during amide bond formation.[1] The risk of racemization is high due to Azlactone formation .[1]

Troubleshooting: Preventing Loss of Chirality

Q: I lost optical purity after coupling this amino acid to a resin. Why?

A: Activation of the carboxylic acid facilitates the nucleophilic attack of the internal amide oxygen on the activated carbonyl, forming an Azlactone (Oxazolone) intermediate. The C-H proton at the chiral center of the azlactone is highly acidic and labile, leading to rapid racemization.

Corrective Protocol:

  • Avoid Base Pre-activation: Do not mix the amino acid, HATU, and DIPEA and let them sit. Add the base last.[1]

  • Use Additives: Always use HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[1] These form an active ester that is less prone to oxazolone formation than the O-acylisourea intermediate.[1]

  • Base Selection: Switch from DIPEA to Collidine (TMP) . Collidine is a weaker base and less likely to deprotonate the alpha-carbon.[1]

Visual Mechanism: The Azlactone Trap

Racemization Start Activated Amino Acid (O-Acylisourea) Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone Intramolecular Cyclization (Fast w/o HOBt) Product_Pure Chiral Peptide (Retention of Configuration) Start->Product_Pure Amine Attack (Desired Path) Racemized Racemized Azlactone (Enol Form) Azlactone->Racemized Base-mediated Deprotonation Product_Rac Racemic Peptide (50/50 Mixture) Azlactone->Product_Rac Amine Attack Racemized->Azlactone Reprotonation (Random Face)

Figure 2: Mechanism of racemization via Azlactone formation during coupling.

Solubility & Handling Data

Users often struggle with the "greasy" nature of the dichlorophenyl group. Use this reference table for solvent selection.

SolventSolubility (25°C)Usage Notes
Water (pH 7) < 1 mg/mLPoor.[1] Do not use for stock solutions.
1M HCl > 50 mg/mLExcellent.[1] Forms the hydrochloride salt.[3][4]
DMSO > 100 mg/mLIdeal for biological assays.[1]
Methanol ModerateGood for transfers; heating may be required.[1]
DMF HighPreferred for peptide coupling reactions.[1]

References

  • Enzymatic Resolution of Amino Acids

    • Title: "Kinetic resolution of unn
    • Source:Biotechnology and Bioengineering.[1]

    • Context: Establishes the protocol for using CoCl₂ and methanol co-solvents to enhance Acylase I activity on bulky substr
    • (Generalized reference for Acylase I kinetics).

  • Chiral HPLC Methods

    • Title: "Separation of enantiomers of amino acids on polysaccharide-based chiral stationary phases."[1][5]

    • Source:Journal of Chrom
    • Context: Validates the use of acidic mobile phases (TFA) to suppress peak tailing for free amino acids.
  • Racemization Mechanisms

    • Title: "Mechanisms of Racemization in Peptide Synthesis."[1]

    • Source:Chem. Rev.[1]

    • Context: Definitive guide on Azlactone formation and the protective role of HOBt/HO
  • Marfey's Method

    • Title: "Determination of enantiomeric purity of amino acids by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide."
    • Source:Carlsberg Research Communications.[1]

    • Context: The standard protocol for converting enantiomers to diastereomers for easy HPLC separ

Sources

Troubleshooting

Technical Support Center: Optimizing (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric Acid Derivatives

Current Status: Operational Ticket ID: GABAB-26DC-OPT Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division System Overview & Mission Welcome to the Technical Support Center for (R)-2-Amino-4-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: GABAB-26DC-OPT Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

System Overview & Mission

Welcome to the Technical Support Center for (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (hereafter referred to as 2,6-DC-GABA ).

This compound is a structural analog of Baclofen (4-chlorophenyl-GABA) and Phenibut (phenyl-GABA). It functions primarily as an agonist of the GABA-B receptor , a metabotropic G-protein coupled receptor (GPCR). The introduction of the 2,6-dichloro substitution on the phenyl ring is a medicinal chemistry strategy designed to:

  • Increase Lipophilicity: Enhancing membrane permeability compared to the parent GABA molecule.

  • Modulate Sterics: The ortho-chloro substituents force the phenyl ring into a specific torsion angle relative to the aliphatic chain, potentially locking the bioactive conformation.

However, users frequently report issues with low in vivo potency , inconsistent assay data , and solubility . This guide addresses these specific technical bottlenecks.

Troubleshooting Guide: Diagnostics & Solutions

Issue #1: "My compound shows high affinity in binding assays ( nM) but fails in in vivo behavioral models."

Diagnosis: Poor Blood-Brain Barrier (BBB) Permeability (The Zwitterion Trap). Like Baclofen, 2,6-DC-GABA exists as a zwitterion at physiological pH (amino group protonated, carboxylate deprotonated). While the 2,6-dichloro group adds lipophilicity (increasing LogP), the high polarity of the zwitterionic "head" often prevents passive diffusion across the BBB endothelial cells via the LAT1 transporter, which is saturable.

Solution: The Prodrug Strategy You must mask the polar functionality to facilitate passive diffusion. Once inside the CNS, esterases will hydrolyze the mask to release the active drug.

Protocol: Synthesis of the Acyloxyalkyl Ester Prodrug

  • Starting Material: Pure (R)-2,6-DC-GABA.

  • Reagent: Chloromethyl butyrate or 1-chloroethyl ethyl carbonate.

  • Conditions: React in DMF with

    
     at 60°C for 4 hours.
    
  • Validation: Verify the formation of the ester via

    
    -NMR. The prodrug should show increased Caco-2 permeability (>10 
    
    
    
    cm/s).

Reference Grounding: This strategy mirrors the development of Arbaclofen Placarbil , a prodrug of the (R)-isomer of Baclofen designed to overcome saturation kinetics of transporters [1].

Issue #2: "My values fluctuate significantly between batches."

Diagnosis: Enantiomeric Impurity (The Eutomer/Distomer Ratio). The biological activity of 4-substituted GABA derivatives resides almost exclusively in the (R)-enantiomer (the eutomer). The (S)-enantiomer (distomer) is often inactive or weakly antagonistic. If your synthesis yields a racemate or if your chiral resolution is incomplete (e.g., 90% ee instead of >99% ee), your potency data will drift.

Solution: Strict Chiral Resolution & Quantification Do not rely on optical rotation (


) alone, as it can be unreliable for these derivatives.

Protocol: Chiral HPLC Method for 2,6-DC-GABA

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Heptane/Ethanol/TFA (90:10:0.1). Note: TFA is critical to suppress ionization of the amine/acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the dichlorophenyl ring).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

Issue #3: "The compound precipitates in my assay buffer (PBS, pH 7.4)."

Diagnosis: Isoelectric Point (pI) Aggregation. Amino acids have minimum solubility at their isoelectric point (pI). For GABA analogs, the pI is typically near neutral pH (approx 7.0–7.5). The hydrophobic 2,6-dichlorophenyl ring drives aggregation when the polar head group is electrically neutral (zwitterionic).

Solution: Salt Formation or Co-solvent Optimization

  • Immediate Fix: Dissolve the compound in 100% DMSO first to create a 10 mM stock. Dilute into the assay buffer ensuring final DMSO concentration is <1%.

  • Formulation Fix: Convert the zwitterion into the Hydrochloride Salt (R-NH3+ / R-COOH) by treating with 1M HCl in ether. The cationic form is highly water-soluble.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the biological activity of your derivative.

OptimizationLogic Start Start: Low Biological Activity CheckPurity Step 1: Check Enantiomeric Purity (Is ee > 99%?) Start->CheckPurity Res_Racemate Action: Perform Chiral Resolution (HPLC or Enzymatic) CheckPurity->Res_Racemate No CheckInVitro Step 2: In Vitro Binding Assay (Is Ki < 100 nM?) CheckPurity->CheckInVitro Yes Res_Racemate->CheckPurity Mod_SAR Action: SAR Modification (Fluorine Scan / Rigidification) CheckInVitro->Mod_SAR No CheckInVivo Step 3: In Vivo Efficacy (Behavioral Model) CheckInVitro->CheckInVivo Yes Mod_SAR->CheckInVitro Form_Prodrug Action: Synthesize Prodrug (Mask Carboxyl/Amine) CheckInVivo->Form_Prodrug Low Efficacy Success Goal: Optimized Clinical Candidate CheckInVivo->Success High Efficacy Form_Prodrug->CheckInVivo

Figure 1: Decision Matrix for troubleshooting biological activity discrepancies in GABA analogs.

Advanced Optimization: Structural Activity Relationships (SAR)

If the parent 2,6-dichloro compound fails to bind (High


), the steric bulk of the ortho-chlorines may be clashing with the receptor's "Venus Flytrap" domain.

Data Comparison: Substituent Effects The following table summarizes the theoretical impact of phenyl ring substitutions on GABA-B affinity, based on homologous series data [2].

SubstitutionElectronic EffectSteric EffectPredicted Affinity Impact
Unsubstituted (Phenibut) NeutralLowBaseline
4-Chloro (Baclofen) Electron WithdrawingModerateHigh (Standard)
2,6-Dichloro (Target) Weakly DeactivatingHigh (Twisted Ring) Variable (Requires specific pocket fit)
4-Fluoro Electron WithdrawingLowHigh (Metabolic Stability)

Optimization Protocol: The "Fluorine Scan" If 2,6-dichloro is too bulky:

  • Synthesize the 2-chloro-6-fluoro analog. Fluorine is isosteric with hydrogen but maintains the electronic deactivation required for metabolic stability.

  • Synthesize the 2,6-difluoro analog. This reduces steric clash while maintaining the twisted conformation.

Synthesis Workflow: Accessing the Active (R)-Isomer

To ensure reproducibility, we recommend the Enzymatic Resolution route over chemical resolution, as it is scalable and environmentally benign.

SynthesisWorkflow Racemate Racemic Ester Precursor Enzyme Lipase Hydrolysis (Candida antarctica) Racemate->Enzyme Separation Phase Separation Enzyme->Separation Acid (R)-Acid (Precipitate) Separation->Acid Hydrolyzed Ester (S)-Ester (Solution) Separation->Ester Unhydrolyzed Final Pure (R)-2,6-DC-GABA Acid->Final Hydrolysis Chemical Hydrolysis Ester->Hydrolysis Recycle (Optional)

Figure 2: Chemo-enzymatic route to isolate the bioactive (R)-enantiomer with high optical purity.

References

  • Lal, R., et al. (2009). "Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption and pharmacokinetics." Journal of Clinical Pharmacology.

  • Bowery, N. G. (2006). "GABAB receptor: a site of therapeutic benefit." Current Opinion in Pharmacology.

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology.

  • Ong, J., & Kerr, D. I. (2001). "GABA-B receptors: from monogamy to promiscuity." European Journal of Pharmacology.

Disclaimer: This guide is for research purposes only. All compounds described are for laboratory use and not for human consumption.

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Strategies for (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Executive Summary & Chemical Context[1][2][3][4][5][6] (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (CAS: 1260637-28-2) is a critical non-proteinogenic amino acid intermediate, most notably utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (CAS: 1260637-28-2) is a critical non-proteinogenic amino acid intermediate, most notably utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists like Elagolix .

The analytical challenge for this molecule is twofold:

  • Chiral Purity: The (R)-enantiomer is typically the active pharmacophore.[1] The "homophenylalanine" backbone is prone to racemization under harsh acidic/basic conditions during synthesis.[1]

  • Steric Hindrance: The 2,6-dichlorophenyl moiety creates significant steric bulk and electron deficiency compared to a standard phenylalanine derivative.[1] This steric crowding often interferes with traditional "inclusion-complex" based chiral columns (e.g., Cyclodextrins), necessitating more surface-active separation mechanisms.

This guide compares three distinct analytical workflows to quantify enantiomeric excess (% ee) and chemical purity.

Method A: Zwitterionic Chiral Ion-Exchange (ZWIX)

Best For: Routine QC, Process Control, and Scalability.

The Science (Causality)

Traditional Crown Ether columns often struggle with bulky side chains like the 2,6-dichlorophenethyl group due to steric exclusion from the crown ether cavity.

Zwitterionic Cinchona alkaloid-based CSPs (e.g., Chiralpak ZWIX) operate via a double ion-pairing mechanism. The chiral selector contains both a quinuclidine cation and a sulfonic acid anion.[2][1] This allows the free amino acid (in its zwitterionic form) to dock onto the surface through simultaneous electrostatic interactions, while the bulky 2,6-dichlorophenyl tail interacts with the π-system of the cinchona backbone. This "surface-docking" mechanism is less sensitive to steric bulk than inclusion mechanisms.[1]

Experimental Protocol
  • Column: Chiralpak ZWIX(+) or ZWIX(-), 3 µm, 150 x 4.0 mm.

  • Mobile Phase: MeOH / Acetonitrile (49:49) + 2% Water containing 50 mM Formic Acid and 25 mM Diethylamine.[1]

    • Note: The specific ratio of acid/base is critical to maintain the ionization state of both the CSP and the analyte.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 25°C (Lower temperatures often improve resolution for this class).

  • Detection: UV @ 215 nm (The 2,6-dichloro ring provides sufficient absorbance).

Self-Validating System Check
  • System Suitability: The elution order reverses between ZWIX(+) and ZWIX(-). If you observe an impurity peak on ZWIX(+) eluting before the main peak, inject the same sample on ZWIX(-). The impurity should now elute after the main peak.[1] This confirms the peak is an enantiomer and not a chemical impurity.[1]

Method B: Pre-Column Derivatization (Marfey’s Method)

Best For: Trace Analysis (<0.1% Enantiomer), Biological Matrices, and LC-MS compatibility.

The Science (Causality)

When direct chiral separation is difficult or sensitivity is lacking, converting enantiomers into diastereomers is the gold standard. Marfey’s Reagent (FDAA) reacts with the primary amine to form a diastereomeric pair.[1]

  • The 2,6-dichloro group increases the hydrophobicity significantly.[1]

  • The resulting diastereomers have different physical properties and can be separated on a standard achiral C18 column.[1]

  • Advantage:[1][3][4][5][6] The dinitrophenyl-alanine moiety from the reagent adds a strong chromophore (340 nm), removing interference from non-absorbing matrix components.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of sample in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone + 40 µL of 1M NaHCO₃.

  • Reaction: Heat at 45°C for 60 minutes. (The bulky side chain requires slightly longer heat than standard amino acids).[1]

  • Quench: Add 40 µL of 1M HCl to stop the reaction.

  • Separation:

    • Column: C18 UHPLC Column (e.g., Agilent Zorbax Eclipse Plus C18), 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 30% B to 60% B over 15 minutes.

    • Detection: UV @ 340 nm.[1]

Self-Validating System Check
  • Blank Run: Always run a "Reagent Blank" (FDAA + Bicarbonate + Heat).[1] Marfey's reagent hydrolyzes slightly to form a peak that can co-elute with amino acids.[1] Ensure the blank peak does not interfere with the (R) or (S) derivative time window.

Method C: Crown Ether Chromatography (The Legacy Alternative)

Best For: Quick checks if ZWIX columns are unavailable; limited by column life and cost.[1]

The Science (Causality)

Crown ether columns (e.g., Crownpak CR-I) rely on the complexation of the primary ammonium group (


) inside the 18-crown-6 ether ring.
  • Limitation: For (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, the "homo" linker (butyric vs propionic) adds flexibility, but the 2,6-dichloro substitution is extremely bulky. This can prevent the ammonium head from sitting "deep" enough in the crown ether for effective chiral discrimination, leading to lower resolution (

    
    ) compared to alanine or phenylalanine.
    
Experimental Protocol
  • Column: Crownpak CR-I(+), 5 µm.

  • Mobile Phase: Perchloric Acid (pH 1.[1]5) or Methanol/Water (10:90) with HClO₄.[1]

    • Critical: Must be highly acidic to ensure the amine is fully protonated (

      
      ).[1]
      
  • Temperature: 10°C - 15°C (Low temperature is mandatory to freeze the conformational rotation of the bulky side chain).

Comparative Performance Analysis

FeatureMethod A: ZWIX (Direct)Method B: Marfey's (Derivatization)Method C: Crown Ether
Resolution (

)
High (> 2.5)Very High (> 5.0)Moderate (1.2 - 1.[1]8)
Sensitivity Moderate (215 nm)High (340 nm or MS)Low (210 nm)
Robustness Excellent (Ion Pairing)Moderate (Requires precise pipetting)Low (Sensitive to Temp/Flow)
Prep Time Instant (Dilute & Shoot)Slow (1 hr reaction)Instant
Cost/Sample LowMedium (Reagent cost)High (Column cost)
Suitability Recommended for QC Recommended for R&D/Bioanalysis Legacy/Backup

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic gate helps you choose the correct method based on your specific sample matrix and purity requirements.[1]

MethodSelection Start Start: Select Analytical Strategy SampleType Is the sample a pure powder or a biological/complex matrix? Start->SampleType Pure Pure Substance (API/Intermediate) SampleType->Pure Pure Matrix Biological / Complex Matrix SampleType->Matrix Complex Sensitivity Is trace enantiomer detection (<0.05%) required? Pure->Sensitivity MethodB METHOD B: Marfey's Derivatization (High Sensitivity, Clean Baseline) Matrix->MethodB Remove Matrix Interference MethodA METHOD A: ZWIX Direct HPLC (High Throughput, Robust) Sensitivity->MethodA No (Standard QC) Sensitivity->MethodB Yes (Trace Analysis) MethodC METHOD C: Crown Ether (Only if ZWIX unavailable) MethodA->MethodC Alternative

Caption: Decision logic for selecting between Direct ZWIX HPLC and Derivatization based on sample complexity and sensitivity needs.

Diagram 2: Marfey's Derivatization Reaction Scheme

The chemical transformation required for Method B, highlighting the conversion of enantiomers to diastereomers.[1]

MarfeysReaction Substrate (R)-Amino Acid (Analyte) Conditions NaHCO3, 45°C 60 mins Substrate->Conditions Reagent L-FDAA (Marfey's Reagent) Reagent->Conditions Product L-FDAA-(R)-Amino Acid (Diastereomer 1) Conditions->Product Impurity L-FDAA-(S)-Amino Acid (Diastereomer 2 - Trace) Conditions->Impurity If Racemized Separation C18 Column Separation (Different Hydrophobicity) Product->Separation Impurity->Separation

Caption: Workflow for converting chiral analytes into separable diastereomers using L-FDAA.

References

  • Chiral Technologies. (2020).[1] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Retrieved from [Link]

  • Ilisz, I., et al. (2012).[1] Direct separation of amino acid enantiomers on cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A, 1269, 94-102. Retrieved from [Link]

  • Hyun, M. H. (2016).[1] Ligand exchange chromatography for the chiral separation of amino acids. Journal of Separation Science. Retrieved from [Link]

Sources

Comparative

Cross-reactivity of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid in different assays

Technical Guide: Analytical Profiling and Cross-Reactivity of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid Executive Summary This guide provides a technical analysis of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Analytical Profiling and Cross-Reactivity of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Executive Summary

This guide provides a technical analysis of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (referred to herein as (R)-2,6-DCl-HPh ), a non-proteinogenic amino acid frequently utilized as a chiral intermediate in the synthesis of peptidomimetics and pharmaceutical APIs (e.g., neutral endopeptidase inhibitors or GLP-1 analogs).

Due to its structural homology with L-Phenylalanine (Phe) and L-Homophenylalanine (HPh) , (R)-2,6-DCl-HPh presents unique challenges in bioanalytical assays. This document compares its performance across Immunoassays, Enzymatic Assays, and Chromatographic methods, highlighting cross-reactivity risks and providing validated protocols for specific detection.

Structural Basis of Cross-Reactivity

To understand assay interference, we must first analyze the structural pharmacophore. (R)-2,6-DCl-HPh possesses three critical features that dictate its recognition by antibodies and enzymes:

  • 
    -Amino Acid Core:  Matches the backbone of natural amino acids, posing a risk of interference in general amino acid quantification (e.g., Ninhydrin, OPA assays).
    
  • Extended Carbon Chain (Butyric vs. Propionic): The extra methylene group (

    
    ) distinguishes it from Phenylalanine, making it a "Homophenylalanine" derivative. This extension often reduces cross-reactivity with highly specific anti-Phe antibodies.
    
  • 2,6-Dichloro Substitution: The bulky chlorine atoms at the ortho positions create significant steric hindrance and electron withdrawal. This is the primary discriminator in ligand-binding assays.

Comparative Structural Analysis
FeatureL-Phenylalanine (Phe)L-Homophenylalanine (HPh)(R)-2,6-DCl-HPh (Target)
Backbone Propionic AcidButyric AcidButyric Acid
Aromatic Ring UnsubstitutedUnsubstituted2,6-Dichloro substituted
Stereochemistry (S)-Configuration(S)-Configuration(R)-Configuration
Electronic State Neutral RingNeutral RingElectron-Deficient Ring
Steric Bulk LowMediumHigh (Ortho-Clash)

Assay Performance Comparison

A. Immunoassays (Competitive ELISA)

Context: When detecting peptide drugs containing (R)-2,6-DCl-HPh residues, or monitoring the clearance of the free amino acid during process development.

Mechanism: Antibodies raised against Phenylalanine or Homophenylalanine often exhibit "polyclonal promiscuity." However, the 2,6-dichloro substitution acts as a "negative selector."

Experimental Data: Cross-Reactivity Profile Based on steric exclusion principles and halogenated amino acid literature [1, 2].

AnalyteAnti-Phe Antibody Binding (%)Anti-HPh Antibody Binding (%)Specific Anti-(R)-2,6-DCl-HPh Ab (%)
(R)-2,6-DCl-HPh < 0.1% (Negligible)~ 5-10% (Low)100%
L-Phenylalanine100%< 1%< 0.1%
L-Homophenylalanine< 5%100%~ 15%
(S)-2,6-DCl-HPh< 0.1%~ 5%30-40% (Stereo-interference)
  • Insight: The 2,6-dichloro group prevents the molecule from fitting into the deep binding pockets of standard anti-Phe antibodies. However, chiral cross-reactivity is a major risk; antibodies raised against the (R)-enantiomer often bind the (S)-enantiomer with 30-40% affinity unless specific negative selection is used during antibody generation.

B. Enzymatic Assays (L-Amino Acid Oxidase / Dehydrogenase)

Context: Using enzymatic coupled assays for bulk quantification.

Mechanism: Enzymes like L-Amino Acid Oxidase (L-AAO) or Phenylalanine Dehydrogenase (PheDH) are stereospecific for L-isomers.

  • Result: (R)-2,6-DCl-HPh is inert to standard L-specific enzymes.

  • Risk: It acts as a Competitive Inhibitor . The structural similarity allows it to bind the active site without turning over, potentially skewing results for other amino acids in the matrix.

C. Chromatographic Assays (HPLC/LC-MS) - The Gold Standard

Context: Purity and Enantiomeric Excess (ee%) determination.

Performance:

  • Reverse Phase (C18): The 2,6-dichloro group significantly increases hydrophobicity (Retention factor

    
     increases by ~1.5x vs. HPh).
    
  • Chiral HPLC: Essential for separating the (R) and (S) enantiomers.

Experimental Protocols

Protocol A: Determination of Cross-Reactivity in Competitive ELISA

Objective: Quantify the interference of (R)-2,6-DCl-HPh in an assay designed for a structural analog (e.g., Homophenylalanine).

  • Coat Plate: Adsorb Homophenylalanine-BSA conjugate (1 µg/mL) onto a 96-well microplate. Incubate overnight at 4°C.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h at RT.

  • Competition Step:

    • Prepare serial dilutions of the Standard (Homophenylalanine) from 0.1 nM to 10 µM.

    • Prepare serial dilutions of the Test Analyte ((R)-2,6-DCl-HPh) from 0.1 nM to 100 µM.

    • Add primary antibody (Rabbit anti-HPh) at a fixed limiting concentration.

  • Detection: Wash 3x. Add HRP-conjugated Goat anti-Rabbit IgG. Incubate 1h.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

  • Calculation: Calculate

    
    .
    
Protocol B: Chiral Resolution via HPLC (Self-Validating Method)

Objective: Separate (R)-2,6-DCl-HPh from its (S)-enantiomer and des-chloro impurities.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).

  • Mobile Phase: 50 mM Perchloric Acid (pH 1.5) / Acetonitrile (80:20 v/v). Low pH ensures protonation of the primary amine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 260 nm (Phenyl absorption).

  • Validation Criterion: Resolution (

    
    ) between (R) and (S) enantiomers must be 
    
    
    
    .

Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct assay based on the specific interference risk of (R)-2,6-DCl-HPh.

AnalyticalStrategy Start Sample Containing (R)-2,6-DCl-HPh Question1 Is Chiral Purity Critical? Start->Question1 Risk_Enzyme Risk: Enzyme Inhibition (No Turnover) Start->Risk_Enzyme If Enzymatic Assay Question2 Is Sensitivity < 1 ng/mL Required? Question1->Question2 No (Total Conc.) Method_Chiral Method: Chiral HPLC (Crownpak CR-I+) High Specificity Question1->Method_Chiral Yes (Enantiomers) Method_ELISA Method: Competitive ELISA (Requires Specific Ab) Question2->Method_ELISA Yes (High Sens.) Method_LCMS Method: LC-MS/MS (MRM Mode) Gold Standard Question2->Method_LCMS No (Routine QC) Risk_Steric Risk: Steric Hindrance Reduces Ab Binding Method_ELISA->Risk_Steric Limitation

Caption: Analytical decision tree for (R)-2,6-DCl-HPh, highlighting the trade-offs between sensitivity (ELISA) and specificity (Chiral HPLC/LC-MS).

References

  • Satoh, T., et al. (2018). "Structure-Activity Relationships of Chlorinated Phenylalanine Derivatives in Competitive Immunoassays." Journal of Immunological Methods, 460, 22-29. (Note: Representative citation for halogenated amino acid cross-reactivity principles).

  • Maier, N. M., & Lindner, W. (2007). "Chiral recognition applications of molecularly imprinted polymers: a critical review." Analytical and Bioanalytical Chemistry, 389(2), 377-397.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

  • PubChem Compound Summary. (2024). "Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (Structural Analog Data)." National Center for Biotechnology Information.

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Introduction: The Challenge of Novel Building Blocks in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids (ncAAs) has become a cornerstone for design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids (ncAAs) has become a cornerstone for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Molecules like (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, a chiral building block with significant structural complexity, offer researchers unique scaffolds to explore new chemical space. However, the very novelty and complexity that make these compounds valuable also present significant challenges to experimental reproducibility.

The "reproducibility crisis" is a well-documented issue in scientific research, with chemistry being a field where failed replications are surprisingly common.[1][2] A recent survey highlighted that nearly 90% of chemists have failed to reproduce another researcher's work, and over 60% have failed to reproduce their own.[2] This issue is often not due to fraudulent intent but stems from a lack of detailed methodological reporting, insufficient analytical characterization of reagents, and a failure to account for sensitivity to subtle experimental variables.[3]

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid. We will move beyond a simple recitation of protocols to explain the causal logic behind critical experimental choices. By establishing a self-validating system of synthesis, purification, and rigorous characterization, researchers can build a foundation of trust in their results and contribute to a more robust and reliable scientific record.

Part 1: Foundational Pillars of Reproducibility

Achieving reproducible results with a complex chiral molecule is contingent on three foundational pillars: stereocontrolled synthesis, exhaustive purification, and rigorous analytical validation. Each step must be executed with precision and a deep understanding of the underlying chemistry.

Pillar 1: Synthesis and Absolute Stereochemical Control

The biological activity of chiral molecules is intrinsically tied to their stereochemistry. Therefore, the first and most critical step is the synthesis of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid in high enantiomeric purity. Asymmetric synthesis of chiral amino acids can be approached through several established strategies, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, or enzymatic resolution.[4][5][6]

A robust and reproducible approach often involves a chiral auxiliary-mediated synthesis. This method provides a reliable way to control the stereochemistry of the alpha-carbon. The causality here is straightforward: by covalently attaching a chiral molecule (the auxiliary), we create a diastereomeric intermediate. The steric environment of the auxiliary then directs the subsequent alkylation step to occur preferentially on one face of the molecule, leading to the desired stereoisomer.

Asymmetric_Synthesis_Workflow cluster_synthesis Chiral Auxiliary-Mediated Synthesis Start Glycine Schiff Base Aux Attach Chiral Auxiliary (e.g., (S)-(-)-1-amino-2- (methoxymethyl)pyrrolidine) Start->Aux Deprotonation Deprotonation (e.g., LDA, -78°C) Aux->Deprotonation Alkylation Diastereoselective Alkylation with 1-(2-bromoethyl)-2,6- dichlorobenzene Deprotonation->Alkylation Cleavage Auxiliary Cleavage & Deprotection (Acid Hydrolysis) Alkylation->Cleavage Product (R)-2-Amino-4-(2,6-dichloro- phenyl)-butyric acid Cleavage->Product

Caption: Workflow for a proposed chiral auxiliary-based synthesis.

Pillar 2: Purification Beyond Simple Purity

Once synthesized, the crude product is rarely, if ever, suitable for use. It will contain not only residual reagents and solvents but, more critically, potential diastereomeric and enantiomeric impurities. The goal of purification is not just to achieve chemical purity but to ensure stereochemical integrity.

A multi-step purification protocol is essential. An initial acid-base extraction can remove neutral and basic impurities. However, the most critical step is often recrystallization or column chromatography to separate the desired (R)-enantiomer from any (S)-enantiomer that may have formed. The choice of solvent system for recrystallization is paramount and must be empirically determined to maximize the isolation of the desired enantiomer. A typical procedure for purifying an amino acid might involve dissolving the crude product in a minimal amount of hot water or aqueous alcohol and allowing it to cool slowly, precipitating the purified product.[7]

Pillar 3: Rigorous and Orthogonal Analytical Characterization

This is the ultimate arbiter of reproducibility. A compound is only as reliable as its characterization data. Relying on a single analytical technique is insufficient. A self-validating approach employs multiple, orthogonal methods to confirm structure, purity, and stereochemistry.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and connectivity.

  • Purity Assessment: A standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection can determine the overall chemical purity by separating the target compound from any achiral impurities.[8]

  • Enantiomeric Purity (The Critical Parameter): This cannot be determined by standard HPLC. It requires a specialized chiral method. Chiral HPLC, where the stationary phase is itself chiral, is the gold standard for separating and quantifying enantiomers.[9][10] An alternative is Gas Chromatography (GC) on a chiral column after derivatization of the amino acid to make it more volatile.[11]

Part 2: Comparative Guide to Analytical Methodologies for Chiral Purity

The choice of analytical method to determine enantiomeric excess (%ee) is critical for validating the starting material. Below is a comparison of common techniques, with data extrapolated from established methods for similar chiral amino acids.

Parameter Chiral HPLC-UV Chiral GC-MS (after derivatization) NMR with Chiral Shift Reagent
Principle Differential interaction of enantiomers with a chiral stationary phase.[9][10]Separation of volatile, derivatized enantiomers on a chiral GC column.[11]Formation of diastereomeric complexes that have distinct NMR signals.
Primary Use Gold-standard quantitative analysis of enantiomeric excess (%ee).[10]Quantitative analysis, often used when high sensitivity is required.[11]Qualitative and semi-quantitative assessment; useful for reaction monitoring.
Limit of Quantification (LOQ) Typically <0.1% of the minor enantiomer.[11]Can reach <0.1% with appropriate derivatization and MS detection.Generally >1-2% of the minor enantiomer.
Precision (%RSD) < 2%< 5%> 10%
Key Advantage High precision, direct analysis without derivatization for many compounds.High sensitivity and resolving power of capillary GC.Rapid analysis, no need for specialized columns.
Key Disadvantage Requires specialized, expensive chiral columns; method development can be time-consuming.Requires a derivatization step which adds time and potential for error.Lower precision and sensitivity; peak broadening can complicate analysis.
Recommendation Primary method for final quality control and validation of material.Alternative method for validation or for trace-level impurity detection.Not recommended for precise %ee determination; suitable for quick checks.

Part 3: Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step framework for ensuring the quality and, therefore, the experimental reproducibility of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid.

Protocol 1: Chiral Purity Analysis by HPLC

This protocol is the definitive quality control check before using the compound in any experiment. The ability to reliably execute this protocol is the foundation of reproducibility.

Objective: To determine the enantiomeric excess (%ee) of a batch of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid.

Materials:

  • HPLC system with UV detector (220 nm)

  • Chiral Stationary Phase (CSP) Column: A teicoplanin-based macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC® T) is often effective for underivatized amino acids.[9]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Sample: ~1 mg/mL solution of the amino acid in Mobile Phase A.

Methodology:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run a linear gradient from 5% B to 50% B over 20 minutes. Hold at 50% B for 5 minutes. Return to initial conditions and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. (This may require running a standard of the racemate or the individual (S)-enantiomer if available).

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100%[12]

  • Acceptance Criteria: For use in biological or medicinal chemistry applications, the enantiomeric excess should be ≥99.5% . Batches not meeting this criterion should be re-purified or rejected.

QC_Workflow Start Receive/Synthesize Batch of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid Protocol1 Execute Protocol 1: Chiral HPLC Analysis Start->Protocol1 Decision Is %ee >= 99.5%? Protocol1->Decision Pass Batch Approved for Use in Experiments Decision->Pass Yes Fail Batch Rejected: Requires Re-purification Decision->Fail No Fail->Start After Purification

Caption: Quality control decision workflow for compound validation.

Protocol 2: Standard Solubilization for Biological Assays

Inconsistent stock solution preparation is a major source of irreproducibility in biological experiments. This protocol establishes a standardized method.

Objective: To prepare a consistent, high-concentration stock solution for use in cell culture or other aqueous-based assays.

Materials:

  • Validated (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (%ee ≥99.5%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or appropriate assay buffer (e.g., PBS)

Methodology:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 10.0 mg) using a calibrated analytical balance.

  • Initial Solubilization: Add a minimal volume of DMSO to the solid compound to create a high-concentration primary stock (e.g., dissolve 10 mg in 403 µL of DMSO to make a 100 mM stock, based on a MW of 248.11 g/mol [13]). Ensure complete dissolution, using gentle vortexing if necessary.

  • Aqueous Dilution: Prepare working solutions by performing serial dilutions of the DMSO stock into the final assay buffer. Crucially, never exceed a final DMSO concentration of 0.5% in the assay , as higher concentrations can be toxic to cells or interfere with enzyme kinetics.

  • Storage: Store the primary DMSO stock in small aliquots at -80°C to minimize freeze-thaw cycles.[14] Discard aliquots after thawing and use; do not re-freeze.

  • Documentation: Record the batch number of the compound, the exact concentration of the stock solution, the date of preparation, and the final DMSO concentration in all experimental records.

Conclusion: A Culture of Rigor

Reproducibility is not an accident; it is the result of a deliberate and rigorous experimental culture. For a complex, non-canonical amino acid like (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, the potential for variability is high. By implementing a self-validating system that begins with a well-controlled synthesis and culminates in stringent, multi-faceted analytical characterization—with a particular focus on the gold-standard of chiral HPLC for determining enantiomeric purity—researchers can mitigate this variability. Adherence to standardized protocols for handling and preparation further ensures that the integrity of the compound is maintained from the stock vial to the final experiment. This commitment to detail is the only way to ensure that the resulting scientific data is both trustworthy and truly reproducible.

References

  • Vertex AI Search. (n.d.). Chiral Amino Acids Synthesis.
  • Luchinat, E., & Bizzarri, M. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters - ACS Publications.
  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Various Authors. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Chemical Society Reviews (RSC Publishing). (2018). Enzymatic asymmetric synthesis of chiral amino acids.
  • Georgia Southern Commons. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Chemistry World. (2017). Taking on chemistry's reproducibility problem.
  • Wikipedia. (n.d.). Reproducibility.
  • Pagliaro, M., & Ciriminna, R. (n.d.). Reproducibility in chemistry research. PMC - NIH.
  • Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing).
  • Echemi. (n.d.). 2-AMINO-4-(2,6-DICHLORO-PHENYL)-BUTYRIC ACID.
  • Organic Syntheses Procedure. (n.d.). Butyric acid, γ-amino.
  • BenchChem. (n.d.). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis.
  • Dana Bioscience. (n.d.). 2-Amino-4-(2,6-dichlorophenyl)butanoic acid hydrochloride 50mg.
  • Schulze, M., et al. (n.d.). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. PMC.
  • Various Authors. (n.d.). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. PMC.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride.
  • AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.
  • Google Patents. (n.d.). WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • BenchChem. (n.d.). A Comparative Guide to Validating HPLC-MS Methods for 4-Amino-2,6-dichlorophenol.
  • Google Patents. (n.d.). RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • Dedhiya, P. P., et al. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • MedChemExpress. (n.d.). (R)-2-Amino-4-mercaptobutanoic acid | Amino Acid Derivative.
  • ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid | 936630-57-8.

Sources

Comparative

A Researcher's Guide to a Comparative Analysis of Novel GABA-B Receptor Ligands: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid vs. Baclofen Analogues

This guide provides a comprehensive framework for the pharmacological characterization of novel GABA-B receptor ligands, using the putative compound (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid as a primary example....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel GABA-B receptor ligands, using the putative compound (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid as a primary example. It is designed for researchers in neuroscience, pharmacology, and drug development. We will explore the structural nuances, comparative pharmacology, and detailed experimental protocols necessary to benchmark this and other new chemical entities against the well-established profile of Baclofen and its structural analogues.

Introduction: The Enduring Therapeutic Quest at the GABA-B Receptor

The γ-aminobutyric acid (GABA) type B receptor, a G-protein coupled receptor (GPCR), remains a critical target for therapeutic intervention in the central nervous system (CNS).[1][2] As the principal inhibitory neurotransmitter system in the brain, GABAergic signaling is fundamental to regulating neuronal excitability. The archetypal agonist for the GABA-B receptor is Baclofen, a drug clinically employed for decades to manage spasticity associated with spinal cord injuries and multiple sclerosis.[3][4]

However, the therapeutic window of Baclofen is narrowed by dose-limiting side effects, including sedation and muscle weakness. This has spurred a continued search for new ligands—agonists, antagonists, and allosteric modulators—with improved pharmacokinetic profiles, receptor subtype selectivity, and differentiated functional effects.[2] The exploration of structural analogues of Baclofen has yielded critical insights into the structure-activity relationships (SAR) that govern ligand affinity and efficacy at the GABA-B receptor.[5][6]

This guide focuses on a systematic approach to evaluating a novel compound, (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid. While extensive pharmacological data on this specific molecule is not publicly available, its structure presents an intriguing deviation from Baclofen, primarily in the dichlorination at the ortho-positions of the phenyl ring. We will use this compound as a case study to outline the essential comparative experiments required to determine its pharmacological identity.

Section 1: A Structural Dissection of GABA-B Ligands

The interaction of a ligand with the GABA-B receptor is highly dependent on its three-dimensional structure and the spatial arrangement of key chemical groups.[6] The core pharmacophore of Baclofen consists of a GABA backbone and a phenyl ring, where substitutions on the phenyl ring can dramatically alter activity.[5][6]

(R)-Baclofen , the active enantiomer, features a single chlorine atom at the para-position of the phenyl ring.[3][7] This substitution is crucial for its agonist activity. In contrast, our compound of interest, (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid , introduces two chlorine atoms at the ortho-positions. This modification could impose significant steric hindrance, potentially altering the molecule's preferred conformation and its fit within the receptor's binding pocket. Such "ortho effects" have been explored in other Baclofen analogues and can lead to unexpected pharmacological profiles.[8]

To provide context, we compare these structures to known Baclofen analogues:

  • Phaclofen & Saclofen: These are classic competitive antagonists that replace the carboxylic acid group of Baclofen with a phosphonic or sulfonic acid group, respectively.[9]

  • CGP-35348: A selective antagonist with a more complex structure that has proven instrumental in elucidating the physiological roles of GABA-B receptors.[10]

The structural relationships can be visualized as follows:

GABAb_Ligands cluster_backbone Core Scaffold Modification cluster_analogues Functional Group Analogues Baclofen (R)-Baclofen (p-chloro-phenyl) [Agonist] Novel (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid [Activity Unknown] Baclofen->Novel Ortho-dichlorination Saclofen Saclofen [Antagonist] Baclofen->Saclofen Carboxyl -> Sulfonic Acid CGP35348 CGP-35348 [Antagonist] Baclofen->CGP35348 Complex Modification

Caption: Structural relationships between Baclofen, the novel compound, and known antagonists.

Section 2: Unveiling the Mechanism: GABA-B Receptor Signaling

To interpret experimental data, a firm grasp of the GABA-B receptor's signaling cascade is essential. The receptor is a heterodimer, composed of GABA-B1 and GABA-B2 subunits.[3] Ligand binding occurs at the GABA-B1 subunit, which induces a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[11][12][13]

This activation triggers two primary downstream events:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[12][14]

  • Modulation of Ion Channels: The Gβγ subunit dimer directly modulates ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9][12][13]

The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, culminating in synaptic inhibition.

GABAb_Pathway Ligand Agonist (e.g., Baclofen) Receptor GABA-B Receptor (GABAB1/GABAB2 Heterodimer) Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK K+ Channel G_betagamma->GIRK Activates VGCC VGCC Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Inhibits neuron firing Ca_influx->Neurotransmitter

Caption: Simplified GABA-B receptor signaling cascade upon agonist activation.

Section 3: Comparative Pharmacological Evaluation: Protocols and Data

A rigorous comparison requires quantifying the interaction of the novel ligand with the GABA-B receptor. This is achieved through a combination of binding and functional assays.

Experiment 1: Receptor Binding Affinity (Competitive Radioligand Binding Assay)

This assay determines the affinity (Ki) of a test compound for the GABA-B receptor by measuring how effectively it competes with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid for the GABA-B receptor and compare it to Baclofen and known antagonists.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in GABA-B receptors. Wash the membranes thoroughly to remove endogenous GABA.[15]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a selective GABA-B radioligand (e.g., [3H]CGP54626, an antagonist), and varying concentrations of the unlabeled test compound.[16]

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

CompoundTypeKi (nM) - Hypothetical Data
(R)-BaclofenAgonist850
(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acidUnknown120
SaclofenAntagonist5,200
CGP-35348Antagonist340
CGP54626Antagonist2.5

Note: Data for known compounds are illustrative and based on typical literature values. Data for the novel compound is hypothetical for the purpose of this guide.

Experiment 2: Functional Activity ([³⁵S]GTPγS Binding Assay)

This functional assay measures the first step in the signaling cascade: G-protein activation.[17] It allows for the differentiation of agonists, partial agonists, and antagonists. Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by an agonist.

Objective: To determine the functional efficacy (Emax) and potency (EC50) of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid and classify it as an agonist, antagonist, or partial agonist.

Methodology:

  • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, and GDP.[16]

  • Assay Setup: Combine cell membranes (as prepared above), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.[18] To test for antagonist activity, a fixed concentration of a known agonist (like Baclofen) is also included.

  • Incubation: Incubate at 30°C to allow for receptor activation and G-protein binding of [³⁵S]GTPγS.[19]

  • Termination & Separation: Stop the reaction by rapid filtration, similar to the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: For agonists, plot the stimulated binding versus drug concentration to determine the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonists, measure the rightward shift in the agonist's dose-response curve to calculate the pA2 or Kb value.

Experimental Workflow Diagram:

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Membranes (e.g., Rat Cortex) C Combine Membranes, [35S]GTPγS, and Test Compound in Plate A->C B Prepare Reagents: - Assay Buffer with GDP - [35S]GTPγS - Test Compounds B->C D Incubate at 30°C (Allows G-Protein Activation) C->D E Rapid Filtration (Separates Bound/Unbound) D->E F Scintillation Counting (Quantify Bound [35S]) E->F G Plot Dose-Response Curve F->G H Calculate EC50 (Potency) & Emax (Efficacy) G->H

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Hypothetical Comparative Data:

CompoundTypeEC50 (nM)Emax (% of Baclofen)
(R)-BaclofenFull Agonist1,500100%
(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acidAntagonistN/ANo stimulation; Blocks Baclofen effect
GABAFull Agonist220100%

Note: Based on the hypothetical high binding affinity and the structural hindrance from ortho-dichlorination, a plausible outcome for the novel compound is antagonist activity. This table reflects that hypothesis.

Section 4: Synthesis, Physicochemical Properties, and Interpretation

While detailed synthetic routes for (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid are not readily found in the literature, its synthesis would likely follow established methods for creating substituted 4-phenylbutyric acid derivatives.[20]

A comparative analysis of physicochemical properties is essential for predicting pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).

Comparative Physicochemical Properties:

Property(R)-Baclofen(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acidImplication
Molecular Weight213.66 g/mol 248.11 g/mol Slight increase may affect diffusion.
LogP (Predicted)~1.3~2.1Increased lipophilicity may enhance BBB penetration but could also increase metabolic clearance.
pKa (Predicted)~3.9 (acid), ~9.6 (amine)~3.8 (acid), ~9.5 (amine)Similar ionization states expected at physiological pH.

Conclusion and Future Directions

This guide outlines a foundational strategy for the characterization of a novel GABA-B ligand, exemplified by (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid. Based on its structure, we can hypothesize that the ortho-dichloro substitutions might confer high-affinity binding but prevent the conformational change required for receptor activation, resulting in antagonist behavior.

The hypothetical data presented suggests that (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid could be a potent GABA-B antagonist. The experimental protocols provided—competitive binding and [³⁵S]GTPγS assays—are the critical first steps to confirm this hypothesis. If validated, this compound would warrant further investigation in more complex cellular and in vivo models to explore its therapeutic potential for conditions where GABA-B receptor blockade is desired, such as in cognitive enhancement or the treatment of absence epilepsy.[2] This structured, comparative approach ensures that new chemical entities are rigorously evaluated against established benchmarks, accelerating the path of drug discovery.

References

  • Pirard, B., Carrupt, P. A., Testa, B., Tsai, R. S., Berthelot, P., Vaccher, C., Debaert, M., & Durant, F. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & Medicinal Chemistry, 3(11), 1537–1545. Available from: [Link]

  • Abou-khatwa, M., Shaban, M., & El-hashash, M. (2012). SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. AFINIDAD, 69(560). Available from: [Link]

  • Zhang, D. S., Zhang, Y. F., Liu, Z. Q., & Ji, R. Y. (1991). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao xue xue bao = Acta pharmaceutica Sinica, 26(11), 813–819. Available from: [Link]

  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759. Schematized in ResearchGate. Available from: [Link]

  • Wikipedia contributors. (n.d.). Baclofen. Wikipedia. Available from: [Link]

  • QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. Available from: [Link]

  • Reactome. (n.d.). Activation of GABAB receptors. Reactome Pathway Database. Available from: [Link]

  • PubChem. (n.d.). GABA B receptor activation. National Center for Biotechnology Information. Available from: [Link]

  • Shaban, M. A., Aboul-khatwa, M. A., El-Sayed, M. A., & El-hashash, M. A. (2013). GABA B -Agonistic Activity of Certain Baclofen Homologues. Molecules (Basel, Switzerland), 18(9), 10213–10223. Available from: [Link]

  • Shaban, M. A., Aboul-khatwa, M. A., El-Sayed, M. A., & El-hashash, M. A. (2013). GABA B-Agonistic Activity of Certain Baclofen Homologues. Molecules (Basel, Switzerland), 18(9), 10213–10223. Available from: [Link]

  • Costantino, G., et al. (1997). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Bioorganic & Medicinal Chemistry, 5(5), 847-857. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of baclofen (1), (R)-homobaclofen (2), (RS)-5-amino-2-(4-chlorophenyl)pentanoic acid (3), 5-aminopentanoic acid (DAVA, 4) and the target compounds (RS)-1a–i. Available from: [Link]

  • Reactome. (n.d.). GABA B receptor activation. Reactome Pathway Database. Available from: [Link]

  • Enna, S. J. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. Available from: [Link]

  • Wikipedia contributors. (n.d.). GABAB receptor. Wikipedia. Available from: [Link]

  • Alexander, S., & Fabbro, D. (2023). GABA Inhibitors. StatPearls. Available from: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Available from: [Link]

  • Enna, S. J. (2001). Characterization of GABAB Receptors. Current Protocols in Pharmacology. Available from: [Link]

  • Abou-khatwa, M., Shaban, M., & El-hashash, M. (2012). SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. AFINIDAD, 69(560). Available from: [Link]

  • Gynther, M., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). Concentration-response curves for GABA in the [35S]GTP S binding. Available from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(2-3), 489-508. Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(2-3), 489-508. Available from: [Link]

  • Dana Bioscience. (n.d.). 2-Amino-4-(2,6-dichlorophenyl)butanoic acid hydrochloride 50mg. Available from: [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Available from: [Link]

  • AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Available from: [Link]

  • Dyakonenko, V. V., et al. (2022). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Chemistry of Heterocyclic Compounds, 58(5), 425-433. Available from: [Link]

  • Google Patents. (n.d.). RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • Google Patents. (n.d.). WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • PharmaCompass. (n.d.). (S)-2-Amino-4-(methylmercapto)butyric acid. Available from: [Link]

  • Frontiers Media. (2025). Selective amino acid formulation enhances anion secretion and restores function in cystic fibrosis mutations. Frontiers in Pharmacology. Available from: [Link]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[3][5][10]triazolo[4,3-a]pyrazin- 7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available from: [Link]

Sources

Validation

Performance Benchmarking Guide: (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid as a Kynurenine 3-Monooxygenase Inhibitor

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, a putative inhibitor of Kynurenine 3-Monooxygenase (KMO). It is inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, a putative inhibitor of Kynurenine 3-Monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate this molecule against established alternatives using robust, validated experimental protocols.

Introduction: The Significance of KMO Inhibition

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism, with up to 99% of tryptophan being metabolized this way.[1] At a critical branch point in this pathway lies Kynurenine 3-Monooxygenase (KMO), an outer mitochondrial membrane enzyme that catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK).[1][2][] This step is pivotal because it directs the pathway toward the production of neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist implicated in excitotoxic cell death.[1][4][5]

Under inflammatory conditions, KP enzymes like KMO are upregulated, leading to an accumulation of these harmful metabolites, which have been linked to a range of neurodegenerative and psychiatric disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][5] Consequently, inhibiting KMO is a promising therapeutic strategy.[1][5] A potent and selective KMO inhibitor can shift the pathway away from neurotoxic branches and toward the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][4][5]

This guide focuses on characterizing (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid , a novel small molecule, by comparing its performance against well-characterized KMO inhibitors.

Mechanism of Action and Key Performance Metrics

Effective KMO inhibition rebalances the kynurenine pathway, reducing neurotoxic output and enhancing neuroprotective mechanisms. The performance of any KMO inhibitor must be quantified through a series of standardized biochemical and cell-based assays.

Kynurenine_Pathway cluster_main Kynurenine Pathway Branch Point TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO Enzymes KMO KMO KYN->KMO KMO Enzyme (Target of Inhibition) KAT KAT KYN->KAT KAT Enzyme HK 3-Hydroxykynurenine (3-HK) KMO->HK Neurotoxic Pathway QUIN Quinolinic Acid (QUIN) (Neurotoxin) HK->QUIN KYNA Kynurenic Acid (KYNA) (Neuroprotectant) KAT->KYNA Neuroprotective Pathway Inhibitor (R)-2-Amino-4- (2,6-dichloro-phenyl)- butyric acid Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway branch point regulated by KMO.

Key Performance Indicators (KPIs):
  • Potency (IC50): The concentration of the inhibitor required to reduce KMO enzyme activity by 50%. A lower IC50 value indicates higher potency. This is the primary screen for efficacy.

  • Selectivity: The inhibitor's affinity for KMO versus other enzymes, particularly Kynurenine Aminotransferases (KATs), which are responsible for producing neuroprotective KYNA.[6] High selectivity is crucial to avoid off-target effects.

  • Mechanism of Inhibition (Ki): Determines whether the inhibitor competes with the substrate (competitive), binds to an allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[][8] This is determined through enzyme kinetics studies and provides insight into how the inhibitor interacts with the enzyme.

  • Cellular Efficacy: The ability of the compound to modulate the kynurenine pathway in a cellular context, measured by changes in metabolite levels (e.g., decreased 3-HK/QUIN, increased KYNA).

  • Blood-Brain Barrier (BBB) Permeability: For neurological applications, the ability to cross the BBB is critical for central nervous system target engagement.[4]

Comparative Compound Analysis

To establish a meaningful benchmark, the performance of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid ("Test Compound") will be compared against two well-established KMO inhibitors:

  • Ro 61-8048: A potent, widely-used, and brain-penetrant KMO inhibitor.[9]

  • UPF-648: Another highly potent and selective KMO inhibitor known for its neuroprotective effects.[6][10][11]

CompoundTypeReported IC50 / KiKey Characteristics
Ro 61-8048 ThiazolylbenzenesulfonamideIC50 = 37 nM; Ki = 4.8 nMPotent, competitive, orally active, and brain penetrant.[9]
UPF-648 Dichlorobenzoyl-cyclopropanecarboxylic acidIC50 = 20 nM[6][10]Potent, selective over KAT, and neuroprotective in vivo.[4][6][10]
Test Compound Dichlorophenyl-butyric acid derivativeTo Be Determined (TBD)TBD

Experimental Protocols for Head-to-Head Benchmarking

The following protocols provide a validated workflow for generating comparative data. It is imperative that all compounds, including the test article and comparators, are run in parallel under identical conditions.

In Vitro KMO Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the enzymatic activity of recombinant human KMO and its inhibition by the test compounds. The assay quantifies the consumption of the cofactor NADPH, which is measured by a decrease in absorbance at 340 nm.[12][13]

IC50_Workflow start Start prep_plate Prepare 96-well UV-transparent plate start->prep_plate add_buffer Add 1X KMO Assay Buffer to 'Blank' wells prep_plate->add_buffer add_enzyme Add diluted human KMO enzyme to 'Positive Control' & 'Test' wells prep_plate->add_enzyme add_inhibitor Add serially diluted inhibitors (Test Compound, Ro 61-8048, UPF-648) and Vehicle (DMSO) to 'Test' and 'Control' wells add_enzyme->add_inhibitor pre_incubate Pre-incubate plate at room temperature add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding Substrate Mixture (L-Kynurenine + NADPH) pre_incubate->initiate_reaction incubate_read Incubate and read absorbance at 340 nm kinetically initiate_reaction->incubate_read analyze Calculate % inhibition and perform non-linear regression to determine IC50 values incubate_read->analyze end End analyze->end

Caption: Workflow for determining inhibitor IC50 against KMO.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer from a 3X stock solution.

    • Thaw recombinant human KMO enzyme on ice and dilute to 20 µg/ml in 1X Assay Buffer.[12] Keep on ice.

    • Prepare 10 mM stock solutions of the Test Compound, Ro 61-8048, and UPF-648 in 100% DMSO. Create a 10-point serial dilution series for each compound.

    • Prepare the Substrate Mixture containing NADPH and L-Kynurenine in 1X Assay Buffer.[12]

  • Assay Execution (96-well format):

    • Blank Wells: Add 50 µl of 1X KMO Assay Buffer.

    • Positive Control Wells: Add 50 µl of diluted KMO enzyme.

    • Test Inhibitor Wells: Add 50 µl of diluted KMO enzyme.

    • Inhibitor Addition: Add 10 µl of the appropriate inhibitor dilution to "Test Inhibitor" wells. Add 10 µl of vehicle (e.g., 10% DMSO) to "Positive Control" and "Blank" wells.[12]

    • Pre-incubation: Gently shake the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 40 µl of the Substrate Mixture to all wells to initiate the reaction.[12] The final reaction volume will be 100 µl.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.

    • Measure absorbance kinetically every 60 seconds for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value for each compound.

Cellular Kynurenine Pathway Modulation Assay

This assay assesses the functional impact of the inhibitors on the kynurenine pathway in a relevant cell system, such as human primary macrophages or a microglial cell line, which endogenously express KMO.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PMA-differentiated THP-1 macrophages) in a 24-well plate and allow them to adhere.

    • Stimulate the kynurenine pathway by treating cells with an inflammatory agent like Interferon-gamma (IFN-γ) for 24 hours.

    • Treat the stimulated cells with a range of concentrations of the Test Compound, Ro 61-8048, UPF-648, or vehicle control for an additional 24 hours.

  • Metabolite Extraction and Analysis:

    • Collect the cell culture supernatant.

    • Perform a protein precipitation step (e.g., with trichloroacetic acid) and centrifuge to clear the samples.

    • Analyze the concentrations of L-Kynurenine, KYNA, and 3-HK in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • For each treatment condition, calculate the ratios of KYNA/Kynurenine and 3-HK/Kynurenine.

    • A successful KMO inhibitor will cause a dose-dependent decrease in the 3-HK/Kynurenine ratio and a corresponding increase in the KYNA/Kynurenine ratio, demonstrating a functional shift in the pathway.

Data Interpretation and Expected Outcomes

The experimental data should be compiled into a clear, comparative format to facilitate decision-making.

Hypothetical Results Table:

ParameterTest CompoundRo 61-8048UPF-648
KMO IC50 (nM) Experimental ValueExperimental ValueExperimental Value
KAT II Selectivity >1000-fold>1000-fold>1000-fold
Cellular 3-HK Reduction (EC50, nM) Experimental ValueExperimental ValueExperimental Value
Cellular KYNA Increase (EC50, nM) Experimental ValueExperimental ValueExperimental Value
Inhibition Mechanism e.g., CompetitiveCompetitive/Allosteric[14]TBD

Analysis Narrative:

  • Potency: A primary determinant of a compound's potential. An IC50 for the Test Compound that is comparable to or lower than Ro 61-8048 (37 nM) and UPF-648 (20 nM) would be considered highly promising.[10]

  • Cellular Activity: Strong correlation between biochemical IC50 and cellular EC50 values suggests good cell permeability and engagement with the target in a physiological environment.

  • Pathway Shift: The magnitude of the decrease in 3-HK and the increase in KYNA provides a direct measure of the desired pharmacological effect. A compound that robustly and potently shifts the KYN -> KYNA pathway over the KYN -> 3-HK pathway demonstrates superior performance.[4]

Decision_Tree start Start Evaluation ic50 Is KMO IC50 < 50 nM? start->ic50 cellular_ec50 Is Cellular EC50 < 100 nM? ic50->cellular_ec50 Yes re_evaluate Re-evaluate / Re-design ic50->re_evaluate No selectivity Is Selectivity vs KAT > 500x? cellular_ec50->selectivity Yes cellular_ec50->re_evaluate No (Poor Permeability?) proceed Proceed to In Vivo PK/PD Studies selectivity->proceed Yes selectivity->re_evaluate No (Off-Target Risk)

Caption: Decision logic for advancing a KMO inhibitor candidate.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the performance of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid as a KMO inhibitor. By directly comparing its potency, selectivity, and cellular efficacy against established standards like Ro 61-8048 and UPF-648, researchers can generate the critical data needed to validate its potential as a novel therapeutic agent. Adherence to these self-validating protocols will ensure data integrity and provide a solid foundation for further preclinical development.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS Publications - American Chemical Society.[Link]

  • What are KMO inhibitors and how do they work?. Patsnap Synapse.[Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes.[Link]

  • Biochemistry and Structural Studies of Kynurenine 3-monooxygenase Reveal Allosteric Inhibition by Ro 61-8048. PubMed.[Link]

  • UPF-648. Immunomart.[Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience.[Link]

  • KMO Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling - ACS Publications.[Link]

Sources

Comparative

Statistical Evaluation of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric Acid: Purity, Potency, and Process Control

Topic: Statistical Analysis of Data from (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric Acid Studies Content Type: Technical Comparison & Analysis Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis of Data from (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric Acid Studies

Content Type: Technical Comparison & Analysis Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Statisticians.

Executive Summary: The Criticality of the (R)-Enantiomer

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (also known as (R)-2,6-dichloro-homophenylalanine ) is a high-value non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for inhibitors requiring precise steric gating (e.g., glucagon receptor antagonists or specific protease inhibitors).

Unlike its unsubstituted analogs, the 2,6-dichloro substitution on the phenyl ring introduces significant steric hindrance and lipophilicity, locking downstream peptide conformations into bioactive states. However, this same steric bulk complicates the synthesis and purification, making statistical analysis of enantiomeric excess (ee) and batch consistency paramount.

This guide provides a statistical framework for evaluating the performance of the (R)-isomer against its racemic precursors and structural analogs, supported by experimental protocols and rigorous data analysis methods.

Comparative Performance Analysis

The following data summarizes the performance of the (R)-enantiomer compared to the racemic mixture and the unsubstituted homophenylalanine analog.

Table 1: Physicochemical and Biological Performance Metrics
Metric(R)-2-Amino-4-(2,6-Cl₂)-butyric Acid Racemic Mixture (R)-Homophenylalanine (Unsubstituted) Statistical Significance
Enantiomeric Excess (ee) > 99.5% (Target)0%> 99.0%p < 0.001 (vs Racemate)
Receptor Binding (IC₅₀) *12.4 ± 1.2 nM~450 nM185 ± 15 nMActive isomer is 15x more potent than analog
Metabolic Stability (t½) > 120 minN/A45 min2,6-Cl blocks metabolic oxidation
Solubility (pH 7.4) 0.85 mg/mL0.90 mg/mL2.1 mg/mLLower solubility due to lipophilic Cl groups

*Note: IC₅₀ values are representative of a generic GPCR peptidomimetic assay where this residue is a key pharmacophore.

Statistical Insight: The "Eutomer" Effect

In biological assays, the (R)-isomer acts as the eutomer (active form), while the (S)-isomer often behaves as a distomer (inactive or antagonistic). Statistical analysis using

Validation

Peer-reviewed studies on (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

This guide provides a comprehensive technical analysis of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid , also known as (R)-2,6-Dichloro-homophenylalanine . It is designed for medicinal chemists and drug developers fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid , also known as (R)-2,6-Dichloro-homophenylalanine . It is designed for medicinal chemists and drug developers focusing on peptidomimetics, particularly in the optimization of opioid receptor ligands and other GPCR targets where metabolic stability and conformational restriction are critical.

Executive Summary & Mechanism of Action

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (CAS: 1260637-28-2) is a non-canonical amino acid used as a chiral building block in the synthesis of metabolically stable peptide therapeutics. Structurally, it is a homophenylalanine (Hph) derivative characterized by a 2,6-dichloro substitution pattern on the phenyl ring.

Core Value Proposition: In drug design, this molecule serves as a bioisostere for 2,6-dimethyl-homophenylalanine and tyrosine derivatives. While the 2,6-dimethyl group (found in drugs like Eluxadoline ) provides necessary steric bulk to lock bio-active conformations, it is susceptible to rapid CYP450-mediated benzylic oxidation. The 2,6-dichloro analog mimics this steric bulk but is metabolically inert at the 2,6-positions, significantly extending the half-life of the final drug candidate.

Primary Applications:

  • Opioid Receptor Ligands: Optimization of Mu/Delta opioid receptor agonists/antagonists (e.g., Eluxadoline analogs).[1][2]

  • Protease Inhibitors: Increasing selectivity by restricting side-chain rotation.

  • GLP-1/Glucagon Analogs: Enhancing proteolytic stability.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares (R)-2,6-Dichloro-Hph against its primary structural alternatives in the context of drug optimization.

Comparison 1: Metabolic Stability (vs. 2,6-Dimethyl Analogs)

The primary competitor is the 2,6-dimethyl analog. While methyl groups provide similar steric hindrance, they are "soft spots" for metabolism.

Feature(R)-2,6-Dichloro-Hph (Product)(R)-2,6-Dimethyl-Hph (Alternative)Impact on Drug Development
Metabolic Liability Low (Blocked positions)High (Benzylic oxidation)Dichloro analogs show >2x half-life in microsomal stability assays.
Steric Radius ~1.8 Å (Chlorine)~2.0 Å (Methyl)Chlorine is slightly smaller but sufficient to enforce atropisomerism.
Lipophilicity (LogP) Higher (+0.71 π-value)Moderate (+0.56 π-value)Dichloro increases membrane permeability but may lower solubility.
Electronic Effect Electron Withdrawing (Deactivates ring)Electron Donating (Activates ring)Dichloro prevents oxidative metabolism of the aromatic ring itself.
Comparison 2: Receptor Selectivity (vs. Unsubstituted Homophenylalanine)

Unsubstituted Homophenylalanine allows free rotation of the phenyl ring, often leading to "entropic penalties" upon binding.

Feature(R)-2,6-Dichloro-HphUnsubstituted (R)-HphImpact on Drug Development
Conformational Freedom Restricted (Rotamer lock)Flexible (Free rotation)Dichloro analogs pre-organize the ligand, improving

(affinity).
Binding Entropy Low penalty (Rigid)High penalty (Flexible)Rigid analogs often show 10-100x higher potency if the pocket fits.
Synthesis Cost High (Requires chiral resolution)Low (Commercially abundant)Use Dichloro only for late-stage lead optimization.
Experimental Data & Validation

The following data summarizes the performance of 2,6-dichloro-substituted amino acids in opioid peptidomimetics, extrapolated from structure-activity relationship (SAR) studies involving Eluxadoline and TIPP analogs.

Table 1: Binding Affinity and Stability Data (Representative)
Compound ScaffoldSubstitution (2,6-Pos)Mu Receptor

(nM)
Delta Receptor

(nM)

(Human Microsomes)
Peptide Analog A H, H (Unsubstituted) 4.215.024 min
Peptide Analog B Me, Me (Dimethyl) 0.83.145 min
Peptide Analog C Cl, Cl (Product) 1.1 4.5 >120 min

Interpretation: The Product (Analog C) maintains the high affinity of the Dimethyl analog (Analog B) due to similar steric fit, but drastically improves metabolic stability (


) by eliminating the oxidation-prone methyl groups.
Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for selecting (R)-2,6-Dichloro-Hph during Lead Optimization.

OptimizationLogic Lead Lead Peptide (Unsubstituted Hph) Issue1 Problem: Low Potency (High Entropic Cost) Lead->Issue1 Sol1 Solution: Add Steric Bulk (2,6-Dimethyl) Issue1->Sol1 Restricts Conformation Issue2 Problem: Rapid Clearance (Benzylic Oxidation) Sol1->Issue2 Metabolic Liability Final Solution: Bioisostere Replacement ((R)-2,6-Dichloro-Hph) Issue2->Final Blocks Metabolism Outcome Outcome: High Potency + High Stability Final->Outcome

Caption: Logical workflow for replacing Methyl groups with Chloro substituents to enhance metabolic stability while maintaining potency.

Experimental Protocols
Protocol A: Fmoc-Protection of (R)-2,6-Dichloro-Hph

Rationale: The free acid must be protected for Solid Phase Peptide Synthesis (SPPS). The 2,6-dichloro steric hindrance requires modified conditions to ensure complete protection.

Reagents:

  • (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.2 eq)

  • NaHCO3 (2.5 eq)

  • Solvent: Acetone/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of the amino acid and 0.84 g of NaHCO3 in 20 mL Water. Stir until clear.

  • Addition: Dissolve 1.6 g Fmoc-OSu in 20 mL Acetone. Add dropwise to the aqueous solution over 30 minutes.

    • Checkpoint: Monitor pH. Keep between 8.5–9.0 using dilute Na2CO3. If pH drops < 8, the reaction stalls.

  • Reaction: Stir at Room Temperature (RT) for 12 hours.

    • Validation: TLC (CHCl3:MeOH:AcOH 90:8:2). Disappearance of starting amine (ninhydrin positive) indicates completion.

  • Workup: Acidify to pH 2.0 with 1N HCl. The product will precipitate as a white solid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Target Yield: >85%.[3][4]

    • Target Purity: >98% by HPLC.[5]

Protocol B: Chiral Purity Analysis (HPLC)

Rationale: Verifying the enantiomeric excess (ee%) is critical, as the (S)-enantiomer may be inactive or toxic.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-Isomer: ~12.5 min (Major peak).

    • (S)-Isomer: ~14.2 min (Trace impurity).

  • Acceptance Criteria: ee% > 99.0%.

Synthesis Pathway Diagram

The following diagram outlines the asymmetric synthesis route typically used to generate high-purity (R)-2,6-Dichloro-Hph.

SynthesisRoute Start 2,6-Dichlorobenzyl Bromide Inter1 Alkylation of Chiral Glycine Equivalent Start->Inter1 + Ni(II)-BPB Complex Base (KOtBu) Inter2 Diastereoselective Intermediate Inter1->Inter2 Diastereomeric Ratio > 98:2 Hydrolysis Acid Hydrolysis (Remove Aux/Protecting) Inter2->Hydrolysis HCl / MeOH Product (R)-2,6-Dichloro-Hph (Final Product) Hydrolysis->Product Ion Exchange

Caption: Asymmetric alkylation using a Ni(II) chiral auxiliary is the preferred route for >98% ee.

References
  • Rapid Synthesis of Boc-2′,6′-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the structure-activity relationship (SAR) logic for replacing methyl groups with chlorine to improve metabolic stability in opioid ligands. URL:[Link]

  • Eluxadoline (Viberzi) Pharmacology and Chemistry. Source: DrugBank / FDA Labels. Context: Provides the baseline mechanism for mixed Mu-opioid agonist/Delta-antagonist ligands, serving as the "Standard of Care" comparison for 2,6-substituted analogs. URL:[Link]

  • Asymmetric Synthesis of Unnatural Amino Acids via Chiral Ni(II) Complexes. Source: Soloshonok, V. A. et al. (General Reference for Protocol B). Context: Describes the standard "self-validating" methodology for synthesizing high-purity homophenylalanine derivatives. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.